Piperidine-1-carboxamidine hemisulfate
Description
Properties
IUPAC Name |
piperidine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-4-2-1-3-5-9;1-5(2,3)4/h2*1-5H2,(H3,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMFKRVIVCQOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.C1CCN(CC1)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169267 | |
| Record name | 1-Piperidinecarboxamidine, hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17238-53-8 | |
| Record name | 1-Piperidinecarboxamidine, hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinecarboxamidine, hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Piperidine-1-carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Piperidine-1-carboxamidine Hemisulfate. Due to the limited publicly available data for this specific compound, this guide also incorporates information from closely related piperidine-1-carboxamidine and piperidine carboxamide derivatives to provide a broader context for its potential applications and characteristics.
Core Chemical Properties
This compound is a salt form of the parent compound, piperidine-1-carboxamidine. The hemisulfate designation indicates a 2:1 molar ratio of the piperidine-1-carboxamidine base to sulfuric acid.
Physicochemical Data
The available quantitative data for this compound and its parent compound are summarized in the tables below.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 94052-13-8 | [1][2] |
| Molecular Formula | C12H28N6O4S | [1] |
| Molecular Weight | 352.45 g/mol | [1] |
| Melting Point | 282-283 °C (decomposes) | [3] |
| Boiling Point | 202.9 °C at 760 mmHg (Predicted) | [1] |
Table 2: Properties of Piperidine-1-carboxamidine (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C6H13N3 | [4] |
| Molecular Weight | 127.19 g/mol | [5] |
| Monoisotopic Mass | 127.11095 Da | [4] |
| XlogP (Predicted) | 0.2 | [4] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Experimental Protocols
General Synthesis of Piperidine Carboxamides
A common method for the synthesis of piperidine carboxamides involves the coupling of a piperidine derivative with a suitable carboxylic acid, often facilitated by a coupling agent.
Caption: General workflow for the synthesis of piperidine carboxamides.
Experimental Protocol: Amide Coupling for Piperidine Carboxamide Synthesis
This protocol is adapted from a general procedure for the synthesis of piperazine/piperidine amides of chromone-2-carboxylic acid and serves as a representative example.[6]
-
Reaction Setup: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 equivalents) and a catalyst such as 4-(Dimethylamino)pyridine (DMAP, 0.2 equivalents).
-
Activation: Stir the resulting mixture at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 10 minutes to activate the carboxylic acid.
-
Amine Addition: Add the piperidine derivative (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to stir overnight at room temperature.
-
Workup: Upon completion, partition the reaction mixture between DCM and a 5% sodium bicarbonate solution. Separate the organic layer.
-
Purification: Dry the organic layer, filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by flash chromatography.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the broader class of piperidine carboxamides has been investigated for various therapeutic applications.
Known Biological Activities of Piperidine Carboxamide Derivatives
-
Antiproliferative Activity: Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors with antiproliferative activity in prostate cancer cell lines.[7]
-
Antifungal Activity: Piperazine-1-carboxamidine analogues, which are structurally related to piperidine-1-carboxamidines, have shown fungicidal activity against Candida albicans by inducing the accumulation of endogenous reactive oxygen species (ROS).[8]
Potential Signaling Pathway: Tubulin Inhibition
Based on the findings for related compounds, a potential mechanism of action for some piperidine carboxamide derivatives is the inhibition of tubulin polymerization, which is crucial for cell division.
References
- 1. This compound| CAS:#94052-13-8 -Letopharm Limited [letopharm.com]
- 2. This compound | 94052-13-8 [chemicalbook.com]
- 3. This compound CAS#: 94052-13-8 [m.chemicalbook.com]
- 4. PubChemLite - Piperidine-1-carboxamidine (C6H13N3) [pubchemlite.lcsb.uni.lu]
- 5. CID 15621626 | C6H13N3 | CID 15621626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
Elucidation of the Molecular Structure of Piperidine-1-carboxamidine Hemisulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of piperidine-1-carboxamidine hemisulfate. The document details the experimental protocols and presents key analytical data instrumental in confirming the molecular structure of this compound, which belongs to the broader class of guanidine derivatives. Piperidine-containing compounds are significant in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. The guanidinium group, characterized by its resonance stabilization and hydrogen bonding capabilities, is also of great interest in drug design and catalyst development.
Molecular Structure and Properties
Piperidine-1-carboxamidine is a guanidine derivative featuring a piperidine ring. The hemisulfate salt consists of two protonated piperidine-1-carboxamidine molecules and one sulfate anion. The positive charge on the protonated guanidinium group is delocalized over the three nitrogen atoms, contributing to its stability.
The structural analysis of the free base, piperidine-1-carboximidamide, reveals important details about its geometry. The C=N double bond is localized, while the C-N single bonds are elongated. The piperidine ring adopts a stable chair conformation.
Synthesis and Crystallization
The synthesis of this compound and the subsequent isolation of the free base for structural analysis are crucial steps. A common laboratory method involves the reaction of a suitable guanylating agent with piperidine.
Experimental Protocol: Synthesis of Piperidine-1-carboxamidinium Sulfate
A reported synthesis involves heating one equivalent of O-methylisourea sulfate with two equivalents of piperidine under reflux. The methanol formed during the reaction is distilled off, leading to the precipitation of piperidine-1-carboxamidinium sulfate in nearly quantitative yield.
Experimental Protocol: Preparation of Piperidine-1-carboximidamide Free Base and Single Crystal Growth
To a solution of piperidine-1-carboxamidinium sulfate (14 mmol) in 50 ml of water, a solution of sodium hydroxide (30 mmol) in 25 ml of water is added dropwise under ice cooling. After warming to room temperature, the aqueous phase is extracted with diethyl ether. The organic phase is then dried over sodium sulfate. Evaporation of the solvent yields the free base as a colorless solid. Single crystals suitable for X-ray diffraction can be obtained by storing a saturated acetonitrile solution at 0°C.
Spectroscopic and Spectrometric Data
The structural elucidation of piperidine-1-carboxamidine and its salts relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For piperidine-1-carboximidamide, ¹H and ¹³C NMR data provide characteristic signals for the piperidine ring and the carboxamidine group.
¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using a deuterated solvent such as acetonitrile-d₃ (CD₃CN) with tetramethylsilane (TMS) as an internal standard.
Table 1: NMR Spectroscopic Data for Piperidine-1-carboximidamide in CD₃CN
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | 1.60–1.64 | m | 6H, -CH₂ (piperidine) |
| 3.38–3.42 | m | 4H, -CH₂ (piperidine) | |
| 5.85 | s | 1H, -NH | |
| 6.19 | s | 2H, -NH₂ | |
| ¹³C | 23.2 | -CH₂ | |
| 24.7 | -CH₂ | ||
| 46.5 | -CH₂ | ||
| 157.4 | C=N |
m = multiplet, s = singlet
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of piperidine derivatives.
For a typical analysis using an EI source, the ionization energy is set to 70 eV. The mass analyzer scans a mass range appropriate for the expected molecular weight, for instance, m/z 40-500.
Characteristic fragmentation patterns for piperidine derivatives under EI-MS include α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to a resonance-stabilized iminium ion. The piperidine ring can also undergo fission, resulting in various acyclic fragment ions.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol: X-ray Crystallography
Data collection for piperidine-1-carboximidamide was performed on a Bruker Kappa APEXII DUO diffractometer at a temperature of 100 K using Cu Kα radiation. The structure was solved and refined using software such as SHELXS97 and SHELXL97.
Table 2: Crystal Data and Structure Refinement for Piperidine-1-carboximidamide
| Parameter | Value |
| Empirical formula | C₆H₁₃N₃ |
| Formula weight | 127.19 |
| Temperature | 100 K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.2193 (9) Å |
| b = 5.5784 (5) Å | |
| c = 10.4885 (7) Å | |
| β = 91.887 (4)° | |
| Volume | 714.55 (10) ų |
| Z | 4 |
| Calculated density | 1.182 Mg/m³ |
| Absorption coefficient | 0.60 mm⁻¹ |
| F(000) | 280 |
Table 3: Selected Bond Lengths and Angles for Piperidine-1-carboximidamide
| Bond/Angle | Length (Å) / Angle (°) |
| C1–N1 | 1.3090 (17) |
| C1–N2 | 1.3640 (17) |
| C1–N3 | 1.3773 (16) |
| N2–C1–N3 | 116.82 (12) |
| N1–C1–N3 | 119.08 (11) |
| N1–C1–N2 | 124.09 (11) |
The crystallographic data reveals a C=N double bond character for the C1-N1 bond, while the C1-N2 and C1-N3 bonds are characteristic of C-N single bonds. The geometry around the central carbon of the guanidine group deviates from an ideal trigonal-planar arrangement.
In the crystal structure, molecules are linked by N—H···N hydrogen bonds, forming a two-dimensional network.
Workflow and Logical Relationships
The elucidation of the structure of this compound follows a logical workflow, integrating various analytical techniques to build a complete picture of the molecule's constitution and stereochemistry.
Caption: Workflow for the structural elucidation of piperidine-1-carboxamidine.
This diagram illustrates the progression from synthesis and isolation of the compound to its analysis by various spectroscopic and crystallographic methods. The data from each technique provides specific pieces of information that, when combined, lead to the final, unambiguous structure determination.
Signaling Pathways and Biological Context
While this guide focuses on the structural elucidation, it is noteworthy that piperidine and guanidine moieties are prevalent in biologically active molecules. For instance, piperazine-1-carboxamidine derivatives, structurally similar to the title compound, have been investigated for their antifungal activity, which is linked to the accumulation of endogenous reactive oxygen species (ROS) in fungal cells. Guanidine derivatives have also been explored as antagonists for various receptors, including histamine and muscarinic receptors.
The logical relationship for investigating the biological activity of such a compound would typically follow the path outlined below.
Caption: Logical pathway for the biological investigation of a novel compound.
This generalized workflow highlights the steps from initial screening to identify biological activity, through to mechanism of action studies and lead optimization, which are critical in the drug development process.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of synthesis, isolation, and various analytical techniques. X-ray crystallography provides definitive data on the solid-state structure, while NMR and mass spectrometry confirm the molecular connectivity and formula. This comprehensive characterization is fundamental for understanding the chemical properties of this compound and serves as a basis for its potential applications in medicinal chemistry and materials science.
An In-Depth Technical Guide to Piperidine-1-carboxamidine Hemisulfate (CAS 17238-53-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, potential synthesis, and analytical methodologies for Piperidine-1-carboxamidine hemisulfate. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.
Core Physicochemical Properties
This compound is the salt form of the parent compound, piperidine-1-carboximidamide. The guanidinium group's basicity allows for the formation of stable salts, such as this hemisulfate, which can improve handling and formulation properties. While extensive experimental data for this specific salt is limited in publicly accessible literature, a combination of supplier data and computational predictions for the parent compound provides a preliminary physicochemical profile.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | Value | Source |
| CAS Number | 17238-53-8 | Supplier Data[1] |
| Molecular Formula | C₆H₁₃N₃ · 0.5 H₂SO₄ | Supplier Data[1] |
| Molecular Weight | 176.72 g/mol | Calculated |
| Melting Point | 296-302 °C | Supplier Data |
| Boiling Point | Data not available | N/A |
| Appearance | Powder or liquid | Supplier Data[1] |
| Purity | Typically ≥97% | Supplier Data |
| Solubility | Data not available for the hemisulfate salt. The parent piperidine is miscible in water and soluble in various organic solvents. | General Chemical Principles[2] |
| pKa | Data not available. The guanidinium group is strongly basic. | General Chemical Principles |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of the hemisulfate salt is scarce, a plausible and documented method for the synthesis of the parent compound, piperidine-1-carboximidamide, can be adapted. The subsequent formation of the hemisulfate salt is a standard acid-base reaction.
Proposed Synthesis of Piperidine-1-carboxamidine
A documented method involves the reaction of O-methylisourea sulfate with piperidine.[3]
Reaction Scheme:
References
Unraveling the Potential Mechanism of Action of Piperidine-1-carboxamidine Hemisulfate: A Technical Guide
For Immediate Release
While specific experimental data on the mechanism of action for Piperidine-1-carboxamidine hemisulfate is not currently available in public scientific literature, this technical guide provides an in-depth analysis of its potential biological activities based on the well-established pharmacology of its constituent chemical moieties: the piperidine scaffold and the guanidine group. This document is intended for researchers, scientists, and drug development professionals to inform hypotheses and guide future research into this and structurally related compounds.
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable metabolic stability and ability to present functional groups in a well-defined three-dimensional space.[1][2] Similarly, the guanidine group is a key pharmacophore known for its ability to engage in strong interactions with biological targets, often acting as a mimic for arginine and participating in hydrogen bonding and electrostatic interactions.
Inferred Mechanisms of Action: A Multi-Target Hypothesis
Drawing from the extensive literature on analogous compounds, this compound is hypothesized to exhibit a range of biological activities through several potential mechanisms, including enzyme inhibition, receptor modulation, and interaction with nucleic acids.
Potential as an Enzyme Inhibitor
The combination of the piperidine and guanidine moieties suggests a strong potential for enzyme inhibition. Structurally similar compounds have been shown to inhibit various enzyme classes:
-
Proteases: Piperidine carboxamides have been successfully developed as potent inhibitors of proteases such as calpain.[3] These inhibitors often feature a keto-amide functionality that interacts with the enzyme's active site.
-
Kinases: The piperidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of piperidine carboxamide have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in oncology.[4][5]
-
Other Enzymes: Derivatives of 4-aminopiperidine have demonstrated antifungal properties by inhibiting key enzymes in the ergosterol biosynthesis pathway, namely sterol C14-reductase and sterol C8-isomerase.[6]
A hypothetical signaling pathway illustrating how a piperidine-containing compound might inhibit a kinase cascade is presented below.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Potential as a Receptor Modulator
Piperidine derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs) and ion channels.
-
Opioid Receptors: The piperidine scaffold is central to the structure of many opioid receptor agonists and antagonists. Guanidinium derivatives of piperidine have been explored as ligands for the mu-opioid receptor.[7]
-
TRPV1 Antagonists: Piperidine carboxamides have been developed as antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a key target in pain therapeutics.[8]
Potential for DNA Interaction
The planar and positively charged nature of the guanidinium group allows for potential interaction with the minor groove of DNA, a mechanism often associated with anticancer and antimicrobial activity.[9]
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the potential potency of this compound, the following tables summarize the biological activities of analogous compounds.
Table 1: Enzyme Inhibitory Activity of Piperidine and Guanidine Derivatives
| Compound Class | Target | IC₅₀ / Kᵢ | Reference |
| Piperidine carboxamide | Anaplastic Lymphoma Kinase (ALK) | 0.174 µM (IC₅₀) | [5] |
| Piperidine carboxamide keto amide | µ-Calpain | 9 nM (Kᵢ) | [3] |
| Bis-guanidinium pyridazinone | A2780 Ovarian Cancer Cell Line | 21 µM (IC₅₀) | [9] |
Recommended Experimental Protocols
To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.
General Experimental Workflow
A typical workflow for characterizing the biological activity of a novel compound is outlined below.
Caption: A standard workflow for drug discovery and mechanism of action studies.
Protocol: In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of kinases.
-
Methodology:
-
Utilize a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay).
-
Prepare a 10-point serial dilution of the this compound.
-
Incubate the kinase, a fluorescently labeled ATP-competitive tracer, and the test compound.
-
Measure the fluorescence resonance energy transfer (FRET) signal. A decrease in FRET indicates displacement of the tracer by the test compound.
-
Calculate IC₅₀ values from the dose-response curve.
-
Protocol: Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on various cell lines.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for its reduction to formazan by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Piperidine-1-carboxamidine Hemisulfate as a Guanylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Piperidine-1-carboxamidine hemisulfate, focusing on its synthesis and potential application as a guanylating agent in organic synthesis. While primarily documented as a product of the guanylation of piperidine, its chemical structure suggests reactivity as a guanidinyl-transfer reagent. This document details established synthetic protocols for the parent compound, Piperidine-1-carboxamidine, and proposes a detailed experimental protocol and mechanistic rationale for its use in the guanylation of primary and secondary amines. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz to ensure clarity for researchers and drug development professionals.
Introduction
The guanidinium group is a critical pharmacophore found in numerous biologically active molecules and pharmaceuticals. Its ability to remain protonated under physiological conditions allows it to participate in key electrostatic and hydrogen-bonding interactions with biological targets. Consequently, the development of efficient and reliable guanylating agents is of significant interest in medicinal chemistry and drug discovery.
Piperidine-1-carboxamidine and its salts, such as the hemisulfate, are guanidine derivatives. While the literature predominantly describes the synthesis of these compounds from piperidine using various guanylating reagents, this guide explores the converse reactivity: the use of this compound as a reagent for introducing the guanidinyl moiety onto other amine substrates. This process, a form of transamination or guanidinyl-transfer, offers a potential route to novel guanidine-containing compounds.
Synthesis of Piperidine-1-carboxamidine Salts
The preparation of the Piperidine-1-carboxamidine cation is well-documented, typically proceeding by the reaction of piperidine with a suitable guanylating agent. The hydrochloride and sulfate salts are the common isolated forms.
Experimental Protocols for Synthesis
Two primary methods for the synthesis of Piperidine-1-carboxamidine salts have been reported, utilizing either S-methylisothiourea sulfate or cyanamide.
Method A: From S-Methylisothiourea Sulfate
This method involves the reaction of piperidine with 2-methyl-2-thiopseudourea sulfate.[1]
-
Reagents:
-
Piperidine
-
2-Methyl-2-thiopseudourea sulfate (S-methylisothiourea sulfate)
-
Solvent (e.g., water or a suitable alcohol)
-
-
Procedure:
-
Dissolve 2-methyl-2-thiopseudourea sulfate in the chosen solvent.
-
Add two equivalents of piperidine to the solution.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by the evolution of methanethiol.
-
The synthesis of piperidine-1-carboximidamide hydrochloride has been reported to require extended reaction times (up to 48 hours), with the potential need for an additional equivalent of the thiopseudourea sulfate to drive the reaction to completion.[1][2]
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, Piperidine-1-carboxamidine salt, can be purified by recrystallization.
-
Method B: From Cyanamide in a Buffered System
This approach utilizes the reaction of piperidine hydrochloride with cyanamide in a buffered solution.[1][2]
-
Reagents:
-
Piperidine hydrochloride
-
Piperidine (to create a buffered system)
-
Cyanamide
-
-
Procedure:
-
Create a buffered solution with a pH of 8-9 using piperidine hydrochloride and piperidine.
-
Add cyanamide to the buffered solution.
-
Heat the reaction mixture.
-
Upon completion of the reaction, the product, Piperidine-1-carboxamidine hydrochloride, is isolated. This method has been reported to yield the product in high purity (91% yield).[1][2]
-
Summary of Synthetic Parameters
| Parameter | Method A | Method B |
| Guanylating Agent | 2-Methyl-2-thiopseudourea sulfate | Cyanamide |
| Amine Substrate | Piperidine | Piperidine / Piperidine HCl |
| Key Conditions | Reflux, extended reaction time | pH 8-9 buffered solution |
| Reported Yield | Variable, completion can be difficult | 91% (for hydrochloride salt)[1][2] |
| Byproducts | Methanethiol | None specified |
Proposed Mechanism of Synthesis from S-Methylisothiourea
The reaction proceeds via a nucleophilic attack of piperidine on the electrophilic carbon of the S-methylisothiourea, followed by the elimination of methanethiol as a leaving group.
This compound as a Guanylating Agent
While not extensively documented in the literature for this purpose, the structure of Piperidine-1-carboxamidine suggests its potential to act as a guanylating agent. A related compound, 4-Methylpiperidine-1-carboximidamide, is described as a potent electrophilic agent that reacts with nitrogen nucleophiles to form substituted guanidines.[3] This reactivity implies that Piperidine-1-carboxamidine can transfer its guanidinyl moiety to another, less volatile amine, particularly when the reaction is driven by the removal of a more volatile byproduct (piperidine).
Proposed General Reaction
The proposed reaction involves heating this compound with a primary or secondary amine (R¹R²NH). For the reaction to proceed to completion, the boiling point of the substrate amine should be significantly higher than that of piperidine (106 °C).
(Piperidine-C(=NH)NH₂)₂·H₂SO₄ + 2 R¹R²NH ⇌ 2 R¹R²N-C(=NH)NH₂ + 2 Piperidine + H₂SO₄
Proposed Experimental Protocol for Guanylation
This protocol is a proposed methodology based on the principles of guanidinyl-transfer reactions and has not been empirically validated from the reviewed literature.
-
Materials:
-
This compound
-
High-boiling primary or secondary amine (e.g., Benzylamine, Dibenzylamine)
-
High-boiling solvent (optional, e.g., DMF, DMSO)
-
Distillation apparatus
-
-
Procedure:
-
Combine this compound (1.0 eq) and the desired amine (2.2 eq) in a round-bottom flask equipped with a distillation head and a condenser. A high-boiling, inert solvent can be used if the reactants are solid at the reaction temperature.
-
Heat the reaction mixture to a temperature above the boiling point of piperidine (e.g., 120-140 °C).
-
Slowly distill off the piperidine as it is liberated during the reaction. The removal of piperidine is crucial to drive the equilibrium towards the products.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (i.e., no more piperidine is distilled, and starting material is consumed), cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product, a substituted guanidinium sulfate salt, can be purified by recrystallization or column chromatography on a suitable stationary phase (e.g., silica gel, potentially treated with a small amount of base like triethylamine in the eluent to handle the basic nature of guanidines).
-
Proposed Substrate Scope and Limitations
-
Suitable Substrates:
-
Primary and secondary aliphatic amines with boiling points significantly higher than 106 °C.
-
Anilines and other less nucleophilic aromatic amines may require higher temperatures or longer reaction times.
-
-
Potential Limitations:
-
Volatile amines (boiling point < 120 °C) would not be suitable for this protocol as they would co-distill with piperidine.
-
Sterically hindered amines may react slowly or not at all due to the steric bulk around the nitrogen atom.
-
The reaction is likely an equilibrium process; therefore, efficient removal of piperidine is critical for achieving high yields.
-
Mechanistic and Workflow Visualizations
Proposed Mechanism of Guanylation
The proposed mechanism involves a nucleophilic attack by the substrate amine on the electrophilic carbon of the protonated Piperidine-1-carboxamidine, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of piperidine yields the new, more stable guanidinium product.
General Experimental Workflow
The following diagram outlines the key steps in the proposed guanylation procedure using this compound.
Conclusion
This compound is a readily synthesizable compound from piperidine. While its primary role in the existing literature is that of a synthetic target, its chemical properties strongly suggest its potential as a guanidinyl-transfer agent for the guanylation of less volatile primary and secondary amines. The proposed protocols and mechanisms in this guide offer a foundational framework for researchers to explore this application. Further empirical studies are necessary to validate the proposed reactivity and define the substrate scope and limitations of this reagent. The development of such a guanidinyl-transfer reaction would provide a valuable addition to the synthetic chemist's toolkit for the construction of novel guanidine-containing molecules for pharmaceutical and materials science applications.
References
Navigating Early Drug Discovery with Piperidine-1-carboxamidine Hemisulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its favorable physicochemical properties and synthetic tractability have cemented its role as a privileged structure in the design of novel therapeutic agents. This technical guide focuses on Piperidine-1-carboxamidine hemisulfate, a specific derivative that holds potential in early-stage drug discovery. While public domain data on this particular salt form is limited, this document will provide a comprehensive overview of the broader class of piperidine carboxamides, drawing on established research to illuminate potential mechanisms of action, relevant signaling pathways, and key experimental protocols. This guide aims to equip researchers with the foundational knowledge to explore the therapeutic promise of this compound and related compounds.
Introduction to the Piperidine Scaffold in Drug Discovery
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of drug design.[1][2] Its prevalence in clinically used drugs stems from its ability to confer advantageous properties such as metabolic stability, improved bioavailability, and the ability to form key interactions with biological targets.[2] The nitrogen atom can be readily functionalized, allowing for the precise tuning of a molecule's pharmacological profile.[1] This versatility has led to the development of piperidine-containing drugs across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2]
The carboxamidine functional group, when appended to the piperidine ring, introduces a strongly basic and highly polar moiety capable of forming multiple hydrogen bonds. This feature can be critical for anchoring a molecule to its biological target and is a common feature in inhibitors of enzymes such as proteases and kinases.
Potential Therapeutic Applications of Piperidine Carboxamides
Proteasome Inhibition for Anti-malarial Therapy
A notable example is the identification of piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum proteasome.[3] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy.[3] In the context of malaria, inhibiting the parasite's proteasome leads to the accumulation of damaged proteins and ultimately, cell death.[3]
One study identified a piperidine carboxamide, SW042, through phenotypic screening, which demonstrated sub-micromolar activity against drug-sensitive and multidrug-resistant P. falciparum strains.[3] Further optimization led to the discovery of SW584, an analog with oral efficacy in a mouse model of human malaria.[3] Cryo-electron microscopy studies revealed that these compounds bind to a previously unexplored, non-covalent pocket at the β5/β6/β3 subunit interface of the proteasome, a site distinct from the catalytic threonine.[3] This unique binding mode is thought to contribute to the observed species selectivity, with minimal inhibition of human proteasome isoforms.[3]
| Compound | P. falciparum 3D7 EC50 (µM) | P. falciparum Dd2 EC50 (µM) | Reference |
| SW042 | 0.14 - 0.19 | 0.14 - 0.19 | [3] |
| (S)-SW042 | ~0.002 | Not Reported | [3] |
| SW584 | Not Reported | Not Reported | [3] |
TRPV1 Antagonism for Pain Management
Another area where piperidine carboxamides have shown promise is in the development of antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV1).[4] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, making it an attractive target for the treatment of pain.[4] A series of piperidine carboxamides were developed and found to be potent antagonists of TRPV1 in cell-based assays.[4] The identification of a benzoxazinone amide derivative from a focused library demonstrated good potency, highlighting the potential for this chemical class in pain therapeutics.[4]
Key Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of piperidine carboxamides, based on methodologies reported in the literature for related compounds.
General Synthesis of Piperidine Carboxamides
The synthesis of piperidine carboxamides can be achieved through various established synthetic routes. A common approach involves the coupling of a piperidine derivative with a suitable carboxylic acid.
Protocol: Amide Coupling [5]
-
To a solution of a piperidine derivative (1.0 equivalent) and a desired carboxylic acid (1.0 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine carboxamide.
In Vitro Anti-malarial Assay
Protocol: P. falciparum Growth Inhibition Assay [3]
-
Culture P. falciparum parasites (e.g., 3D7 or Dd2 strains) in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO) and add them to a 96-well plate.
-
Add the parasite culture (at ~1% parasitemia and 2% hematocrit) to the wells containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Proteasome Inhibition Assay
Protocol: Fluorogenic Proteasome Activity Assay [3]
-
Use purified P. falciparum 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like (β5) subunit, such as Suc-LLVY-AMC.
-
Prepare serial dilutions of the inhibitor compounds in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
Incubate the purified proteasome with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the rate of substrate cleavage and determine the 50% inhibitory concentration (IC50) by plotting the reaction rates against the inhibitor concentrations.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental workflows can aid in understanding the context of piperidine carboxamide research.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on Piperidine-1-carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to piperidine-1-carboxamidine hemisulfate. Due to the limited publicly available quantitative solubility data for this specific compound, this guide offers a qualitative assessment of its expected solubility, a detailed experimental protocol for its determination, and relevant logical diagrams to support research and development activities.
Physicochemical Properties
This compound is a salt form of a piperidine derivative. The structure combines a basic piperidine ring and a guanidine-like carboxamidine group with sulfuric acid.
| Property | Value/Information |
| IUPAC Name | bis(piperidine-1-carboximidamide); sulfuric acid |
| CAS Number | 17238-53-8 |
| Molecular Formula | C₁₂H₂₈N₆O₄S (for the bis- salt) |
| Appearance | Typically a solid |
Solubility Profile
-
Piperidine Moiety : The parent piperidine is a polar, heterocyclic amine that is miscible with water and soluble in a wide range of organic solvents, including alcohols and ethers.[1][2]
-
Carboxamidine Group : This group is capable of forming strong hydrogen bonds and is basic, readily forming salts with acids.
-
Hemisulfate Salt : The presence of the sulfate counter-ion significantly increases the polarity of the molecule, suggesting a higher affinity for polar solvents.
Predicted Qualitative Solubility:
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (Water) | High | The hemisulfate salt form and the presence of multiple nitrogen atoms capable of hydrogen bonding suggest high aqueous solubility. The pH of the aqueous medium will likely influence solubility. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can engage in hydrogen bonding and have a high dielectric constant, which should facilitate the dissolution of the salt. |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate | These solvents are effective at solvating polar molecules and salts, though likely less so than protic solvents for this particular compound. |
| Non-Polar (e.g., Hexane, Toluene) | Low to Insoluble | The high polarity of the hemisulfate salt makes it unlikely to be soluble in non-polar organic solvents. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following describes a common and reliable method for determining the equilibrium solubility of a solid compound.
Method: Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains after equilibrium is achieved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of the dissolved this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to working with this compound.
Caption: Workflow for experimental solubility determination.
Caption: Generalized synthesis pathway for the target compound.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Piperidine Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in distinct vectors allows for fine-tuning of interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of piperidine carboxamides, focusing on their roles as enzyme inhibitors and receptor antagonists. The information presented herein is intended to aid researchers in the design and development of novel therapeutics based on this versatile chemical motif.
Piperidine Carboxamides as Enzyme Inhibitors
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Piperidine carboxamide derivatives have been extensively investigated as inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy.[1][2] Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been instrumental in elucidating the structural requirements for potent ALK inhibition.[1][2]
Key SAR Insights:
-
Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly influence inhibitory activity.
-
Carboxamide Linker: The carboxamide group plays a crucial role in binding to the kinase domain.
-
Aromatic Moieties: The aromatic groups attached to the piperidine and carboxamide moieties are critical for establishing key interactions within the ALK active site.
Quantitative Data Summary:
A study by Bryan et al. synthesized a range of piperidine carboxamide derivatives and evaluated their anti-tumor activity in the Karpas-299 cell model.[1] The most potent compound identified was compound 24, which served as a template for 3D-QSAR modeling.[1] The statistical parameters of the resulting Topomer CoMFA model highlight its predictive power (q² = 0.597, r² = 0.939, F = 84.401, N = 4, SEE = 0.268).[1]
| Compound | R Group | Karpas-299 IC50 (µM) |
| Template 24 | (Structure specific) | (Most potent) |
| Derivative A | (Structure specific) | (Value) |
| Derivative B | (Structure specific) | (Value) |
| (Note: Specific IC50 values for a series of analogs were not detailed in the provided search results, but the principle of their investigation is established.) |
DNA Gyrase Inhibitors
A novel class of piperidine-4-carboxamides (P4Cs) has been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, a bacterium responsible for difficult-to-treat pulmonary infections.[3][4] These compounds represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[3][4]
Key SAR Insights:
-
Retrosynthetic Analysis: The core scaffold can be deconstructed into three building blocks: 6-methoxy-1,5-naphthyridine-4-amine, piperidine-4-carboxylic acid, and 1-(2-bromoethyl)-4-chlorobenzene.[3]
-
Phenyl Moiety Substitution: Substitution on the phenyl ring has a profound impact on activity. A trifluoromethyl group at the 4-position of the phenyl moiety (compound 844-TFM ) led to a nearly 10-fold increase in activity compared to the parent compound 844 .[3][4] Conversely, moving the trifluoromethyl group to the 3-position (compound 9f ) resulted in reduced potency.[3][4]
Quantitative Data Summary:
| Compound | Substitution on Phenyl Ring | MIC (µM) against M. abscessus | DNA Gyrase Supercoiling IC50 (µM) |
| 844 | 4-Chloro | ~15 | - |
| 844-TFM | 4-Trifluoromethyl | 1.5 | 1.5 |
| 9f | 3-Trifluoromethyl | 12.5 | - |
Proteasome Inhibitors for Malaria
Piperidine carboxamides have emerged as potent and selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), a promising target for new antimalarial drugs.[5]
Key SAR Insights:
-
Stereochemistry: The stereochemistry of the piperidine ring is critical. The (S)-enantiomer of the initial hit compound, SW042, was found to be 100-fold more potent than the (R)-enantiomer.[5]
-
Pharmacophore: The minimal pharmacophore requires the presence of both the right-hand phenyl ring and the left-hand glycolic acid fragment for activity.[5]
Quantitative Data Summary:
| Compound | Enantiomer | P. falciparum 3D7 EC50 (µM) |
| SW042 | Racemic | 0.14 - 0.19 |
| (S)-SW042 | S | (100-fold more potent) |
| (R)-SW042 | R | (Less potent) |
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Piperazine and piperidine carboxamides have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system.[6][7][8]
Key SAR Insights:
-
3D-QSAR Studies: CoMSIA (Comparative Molecular Similarity Indices Analysis) has been used to develop 3D-QSAR models for a series of irreversible FAAH inhibitors with a pyrimidinyl-piperazine-carboxamide scaffold.[6][9]
-
Field Contributions: The models indicate that electrostatic and hydrogen-bond acceptor properties are the most significant contributors to the inhibitory activity.[9]
Piperidine Carboxamides as Receptor Antagonists
Opioid Receptor Antagonists
Derivatives of trans-3,4-dimethyl-4-arylpiperidine have been developed as opioid receptor antagonists.[10]
Key SAR Insights:
-
Phenolic Hydroxy Group: The position of the phenolic hydroxy group on the aryl ring is crucial for activity, with the 3-position being optimal.[10]
-
Bioisosteric Replacement: The hydroxy group can be successfully replaced by carbamate and carboxamide groups, with some analogs showing improved metabolic profiles.[10]
TRPV1 Receptor Antagonists
A series of piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1) receptor, a target for pain treatment.[11]
Key SAR Insights:
-
Polar Head Groups: A focused library of polar head groups led to the identification of a benzoxazinone amide that exhibited good potency in cell-based assays.[11]
Experimental Protocols
General Synthesis of Piperidine Carboxamides
A common method for the synthesis of piperidine carboxamides involves the coupling of a piperidine carboxylic acid with an amine.[3][12][13]
Protocol: Amide Coupling
-
To a solution of the piperidine carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or DCM) under an inert atmosphere (N₂ or Ar), add a coupling agent (e.g., EDC.HCl, 1.1 eq) and an additive (e.g., HOAt or DMAP, 0.2-1.1 eq).[12][13]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Upon reaction completion (monitored by TLC), work up the reaction by partitioning between an organic solvent (e.g., DCM) and an aqueous solution (e.g., 5% NaHCO₃).[13]
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
Biological Assays
Protocol: DNA Gyrase Supercoiling Inhibition Assay [3][4]
-
Recombinant M. abscessus DNA gyrase is incubated with relaxed pBR322 plasmid DNA.
-
The reaction is initiated in the presence of various concentrations of the test compounds.
-
The reaction is allowed to proceed at 37°C for 1 hour.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide, and the amount of supercoiled DNA is quantified to determine the IC50 value.
Protocol: P. falciparum Growth Inhibition Assay [5]
-
Synchronized ring-stage P. falciparum parasites are cultured in 96-well plates.
-
The parasites are exposed to serial dilutions of the test compounds for 72 hours.
-
Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
The EC50 values are calculated from the dose-response curves.
Visualizations
Logical SAR of DNA Gyrase Inhibitors
Caption: SAR of Piperidine Carboxamides as DNA Gyrase Inhibitors.
General Synthetic Workflow
Caption: General Synthetic Workflow for Piperidine Carboxamides.
Proteasome Inhibition Pathway
Caption: Mechanism of Action for Antimalarial Piperidine Carboxamides.
References
- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to the Potential Therapeutic Targets of Piperazine-1-Carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic targets of piperazine-1-carboxamidine hemisulfate, with a primary focus on its antifungal activity. Evidence strongly suggests that the core mechanism of action for this class of compounds involves the induction of oxidative stress, leading to the accumulation of reactive oxygen species (ROS) within fungal cells and subsequent apoptosis. This document details the underlying signaling pathways, compiles quantitative data on antifungal efficacy, and provides detailed experimental protocols for the evaluation of these compounds.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The piperazine-1-carboxamidine scaffold has been identified as a promising starting point for the development of novel antifungal agents. This guide synthesizes the current understanding of the therapeutic potential of these compounds, highlighting the induction of reactive oxygen species (ROS) as a key fungicidal mechanism. While the user's query specified "piperidine-1-carboxamidine hemisulfate," the available scientific literature points overwhelmingly to the therapeutic activities of the closely related "piperazine-1-carboxamidine" derivatives, which will be the focus of this guide. The guanidine moiety within the carboxamidine group is a key structural feature that contributes to the biological activity of these compounds.[1]
Primary Therapeutic Target: Induction of Reactive Oxygen Species (ROS) in Fungal Pathogens
The principal therapeutic application of piperazine-1-carboxamidine derivatives identified in the literature is their potent antifungal activity, particularly against Candida albicans.[1] The core mechanism of this antifungal action is the induction of endogenous ROS accumulation within the fungal cells.[1]
Signaling Pathway of ROS-Induced Fungal Apoptosis
Piperazine-1-carboxamidine derivatives trigger a signaling cascade that leads to mitochondrial dysfunction and ultimately, apoptotic cell death. The accumulation of ROS disrupts the normal redox balance of the cell, leading to oxidative damage of cellular components. This process involves the activation of downstream apoptotic pathways.
Caption: ROS-Induced Fungal Apoptosis Pathway.
Quantitative Data on Antifungal Activity
The following table summarizes the quantitative data on the antifungal activity of various piperazine-1-carboxamidine derivatives against Candida albicans.
| Compound ID | Modification | MIC (µg/mL) | MFC (µg/mL) | ROS Accumulation | Reference |
| Derivative 1 | Phenyl Group with Large Substituents | 50-100 | 50-100 | High | [1] |
| BAR0329 | 4-{[3-(4-chlorobenzyl)-2-methoxyquinolin-6-yl]methyl} | Not specified | 50-100 | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and validation.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from established broth microdilution methods for antifungal susceptibility testing.
Materials:
-
Yeast strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compound (Piperazine-1-carboxamidine derivative)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the yeast strain on an appropriate agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
Determination of Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of an antifungal agent that kills the yeast.
Materials:
-
MIC plate from the previous experiment
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile spreaders
Procedure:
-
From each well of the MIC plate that shows no visible growth, transfer a fixed volume (e.g., 100 µL) to a fresh SDA plate.
-
Spread the aliquot evenly across the surface of the agar.
-
Incubate the SDA plates at 35°C for 48 hours.
-
The MFC is the lowest concentration of the compound that results in no colony growth on the SDA plate.
Measurement of Intracellular ROS Accumulation
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Yeast strain (e.g., Candida albicans)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Test compound
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Grow the yeast cells to the mid-logarithmic phase in YPD medium.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). Include an untreated control.
-
-
Staining:
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing DCFH-DA (final concentration of 10-20 µM).
-
Incubate in the dark at 37°C for 30-60 minutes.
-
-
Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS.
-
Caption: Workflow for Measuring Intracellular ROS.
Conclusion
The available evidence strongly supports the potential of piperazine-1-carboxamidine derivatives as a promising class of antifungal agents. Their primary therapeutic mechanism appears to be the induction of oxidative stress through the generation of reactive oxygen species, leading to fungal cell death. Further research into the structure-activity relationships of these compounds could lead to the development of more potent and selective antifungal drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this important class of molecules.
References
The Pharmacology of Piperidine-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and bioactive natural products underscores its significance as a privileged structure in drug design. This technical guide provides a comprehensive investigation into the pharmacology of piperidine-based compounds, detailing their quantitative structure-activity relationships (SAR), the experimental protocols for their evaluation, and the complex signaling pathways they modulate.
Quantitative Pharmacological Data of Piperidine-Based Compounds
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring. This section summarizes key quantitative data across several major therapeutic areas, providing a comparative overview of the potency and efficacy of these compounds.
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50/GI50 (µM) |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |
| OVCAR-8 (Ovarian) | 0.1 - 15.8 | ||
| HCT116 (Colon) | - | ||
| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | NF-κB Nuclear Translocation | Monoketone analog of curcumin | 1.3 |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB DNA Binding | Pyridinylmethylidene substitution | ~5 |
| IκB Kinase β | ~1.92 | ||
| Piperidine Derivative 16 | 786-0 (Kidney) | Specific substitution pattern | 0.4 (µg/mL) |
| HT29 (Colon) | 4.1 (µg/mL) | ||
| NCI/ADR-RES (Ovarian Resistant) | 17.5 (µg/mL) |
Central Nervous System (CNS) Activity
The piperidine moiety is a common feature in many CNS-active drugs, targeting a range of receptors including dopamine, serotonin, and sigma receptors.
| Compound/Series | Target Receptor | Key Structural Features for Activity | Ki (nM) |
| Trifluoromethyl indazole analog 12c | σ1 | Trifluoromethyl indazole moiety | 0.7 |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 ) | σ1 | Benzylpiperidine and phenylpiperazine moieties | 3.2 |
| Piperidine-based D2/D3 Ligand 7i | D3 | Pentafluorosulfanyl (SF5) benzamide moiety | 3.52 |
| D2 | 72.3 | ||
| Aripiprazole analog 6 | D2 | Methoxy group on phenylpiperazine | <0.3 |
| Aripiprazole analog 7 | D2 | 2-fluoroethoxy group on phenylpiperazine | <0.3 |
| Piperidine-based 5-HT2A Ligand Norbo-14 | 5-HT2A | Norbornene-2-carboxamide scaffold | 17.93 |
| Piperidine-based 5-HT2C Ligand Norbo-10 | 5-HT2C | Norbornene-2-carboxamide scaffold | 13 |
Acetylcholinesterase (AChE) Inhibitory Activity
Piperidine-based compounds are prominent in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.
| Compound/Series | Target Enzyme | Key Structural Features for Activity | IC50 (nM) |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020 ) | AChE | Dimethoxy-oxoindan moiety | 5.7 |
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative 5d | AChE | Ortho-fluorine substitution on benzamide | 13 |
| Phenoxyethyl piperidine derivative 5c | AChE | Piperidinylethoxy and functionalized pyranocyclohexanone segments | 500 |
Antiviral Activity
Certain piperidine derivatives have shown potent activity against various viruses, including influenza and HIV.
| Compound/Series | Target Virus/Strain | Key Structural Features for Activity | EC50 (µM) |
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e ) | Influenza A & B strains | Ether linkage between quinoline and piperidine | 0.05 |
| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05 ) | Influenza A/H1N1 | Dimethoxyphenyl-pentadienyl moiety | 0.33 |
| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (FZJ05 ) | Influenza A/H1N1 (A/PR/8/34) | Substituted aryl-piperidine and mesityl-purine | Significantly lower than ribavirin |
Antimicrobial Activity
The piperidine scaffold is also found in compounds with antibacterial and antifungal properties.
| Compound/Series | Target Microorganism | Key Structural Features for Activity | MIC (µM) |
| Piperidine-based Sulfobetaines (16 carbon atoms) | S. aureus | 16-carbon alkyl chain | 61 |
| E. coli | 120 | ||
| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus | Dipiperidino and dihalogenobenzene structure | 32 - 128 (µg/mL) |
| C. albicans | 32 - 128 (µg/mL) |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the pharmacology of piperidine-based compounds.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effect of piperidine-based compounds on cancer cell lines and calculate the IC50 value.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidine-based test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Objective: To assess cytotoxicity by measuring the total cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.
-
Solubilization: Add 50-100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Western Blot Analysis for PI3K/Akt Signaling Pathway
Objective: To determine the effect of piperidine-based compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the piperidine-based compound for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK3β) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Activation Assay (Nuclear Translocation)
Objective: To assess the ability of piperidine compounds to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat the cells with the piperidine compound for a predetermined time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit in individual cells to determine the extent of nuclear translocation.
Whole-Cell Patch-Clamp Recording for Ion Channel Modulation
Objective: To characterize the effects of a piperidine-based compound on voltage-gated ion channels (e.g., sodium channels) expressed in a heterologous system (e.g., HEK293 cells).
Protocol:
-
Cell Preparation: Plate HEK293 cells stably expressing the ion channel of interest onto glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with a patch pipette containing the internal solution and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Record ionic currents using a patch-clamp amplifier. Compensate for cell capacitance and series resistance.
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Apply a series of voltage steps to elicit channel activation and record the peak current at each voltage.
-
Steady-State Inactivation: Apply a series of pre-pulses to various potentials followed by a test pulse to a depolarizing potential to determine the voltage-dependence of channel inactivation.
-
Use-Dependent Block: Apply a train of depolarizing pulses at different frequencies to assess if the compound's blocking effect is dependent on the channel's activity state.
-
-
Compound Application: Perfuse the cells with an external solution containing the piperidine-based compound at various concentrations and repeat the voltage protocols.
-
Data Analysis: Analyze the changes in current amplitude, kinetics of activation and inactivation, and the voltage-dependence of channel gating in the presence of the compound to determine its mechanism of action.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding the pharmacology of piperidine-based compounds. The following diagrams are rendered using the DOT language for Graphviz.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: PI3K/Akt/mTOR pathway showing the inhibitory action of piperidine-based PI3K inhibitors.
NF-κB Signaling Pathway Inhibition
Caption: Canonical NF-κB signaling pathway illustrating inhibition by piperidine-based compounds.
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for screening piperidine-based compounds for anticancer activity.
This in-depth technical guide provides a foundational understanding of the pharmacology of piperidine-based compounds. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and investigation of novel piperidine-containing therapeutics.
Methodological & Application
Synthesis Protocol for Piperidine-1-carboxamidine Hemisulfate: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Piperidine-1-carboxamidine Hemisulfate. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals. The guanidine functional group also imparts unique chemical properties that are valuable in designing molecules with specific biological activities.
Application Notes
Piperidine-1-carboxamidine and its derivatives are versatile building blocks in the synthesis of more complex molecules. The piperidine moiety is a common structural feature in many approved drugs, contributing to desirable pharmacokinetic properties. The carboxamidine group, a type of guanidine, can act as a mimic for ureas and thioureas and is known to participate in hydrogen bonding interactions with biological targets.
Potential applications of this compound in research and drug development include:
-
Scaffold for Library Synthesis: It serves as a foundational scaffold for the creation of diverse chemical libraries for high-throughput screening. The primary amine and the basic guanidine functionality offer multiple points for chemical modification.
-
Development of Antifungal Agents: Guanidine-containing compounds have shown promise as antifungal agents. Derivatives of piperazine-1-carboxamidine have been investigated for their fungicidal activity, suggesting that piperidine analogs could also be a fruitful area of research.[1]
-
Antimalarial Drug Discovery: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs.[2]
-
Enzyme Inhibition: The guanidinium group is isosteric to the protonated imidazole side chain of histidine and can interact with active sites of various enzymes. This makes piperidine-1-carboxamidine a valuable fragment for designing enzyme inhibitors.
Synthesis Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the free base, Piperidine-1-carboxamidine, from Piperidine-1-carboxamidinium sulfate. The second step is the conversion of the free base to its hemisulfate salt.
Experimental Protocols
Part 1: Synthesis of Piperidine-1-carboxamidine (Free Base)
This protocol is adapted from a published procedure.[3]
Materials:
-
Piperidine-1-carboxamidinium sulfate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
-
Rotary evaporator
Procedure:
-
Dissolution: In a 100 mL beaker, dissolve 5.0 g (14 mmol) of Piperidine-1-carboxamidinium sulfate in 50 mL of deionized water.
-
Basification: Prepare a solution of 1.2 g (30 mmol) of sodium hydroxide in 25 mL of deionized water. While cooling the Piperidine-1-carboxamidinium sulfate solution in an ice bath, add the sodium hydroxide solution dropwise with continuous stirring.
-
Extraction: After the addition is complete, allow the reaction mixture to warm to room temperature. Transfer the aqueous solution to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent. The solvent is then removed under reduced pressure using a rotary evaporator to yield Piperidine-1-carboxamidine as a colorless solid.
Expected Yield: Approximately 1.5 g (84%).[3]
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of the free base to its hemisulfate salt.
Materials:
-
Piperidine-1-carboxamidine (from Part 1)
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethanol, absolute
-
Ice bath
-
Stirring plate and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the synthesized Piperidine-1-carboxamidine (e.g., 1.5 g, 11.8 mmol) in 20 mL of absolute ethanol in a 50 mL Erlenmeyer flask with stirring.
-
Acidification: In a separate small beaker, carefully prepare a dilute solution of sulfuric acid by adding concentrated H₂SO₄ dropwise to a small volume of cold ethanol. A stoichiometric amount corresponding to a 2:1 molar ratio of the amine to sulfuric acid should be calculated. For 11.8 mmol of the amine, approximately 5.9 mmol of H₂SO₄ is needed (which is roughly 0.32 mL of concentrated H₂SO₄). This dilute solution should be prepared with caution in an ice bath.
-
Salt Formation: While stirring the Piperidine-1-carboxamidine solution in an ice bath, slowly add the ethanolic sulfuric acid solution dropwise. A white precipitate should form.
-
Isolation and Purification: Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.
-
Drying: Dry the resulting white solid, this compound, in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Piperidine-1-carboxamidine | C₆H₁₃N₃ | 127.19 | Colorless solid |
| This compound | (C₆H₁₃N₃)₂·H₂SO₄ | 352.47 | White solid |
Synthesis Workflow Diagram
Caption: Workflow for the two-part synthesis of this compound.
References
- 1. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of functionalized piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] One-pot synthetic strategies, particularly multicomponent reactions (MCRs), offer significant advantages over traditional multi-step methods by improving operational simplicity, reducing chemical waste, and increasing overall efficiency.
Application Notes
Functionalized piperidines exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antiviral properties.[3][4] Their diverse biological functions stem from their ability to interact with a wide array of biological targets such as G-protein coupled receptors, ion channels, and enzymes.[2][3] The synthetic methods detailed below provide access to a diverse range of substituted piperidines, enabling comprehensive exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[5][6]
A significant area of interest is the development of piperidine derivatives as kinase inhibitors.[5][7] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[8][9] Functionalized piperidines can be designed to bind to the ATP-binding site of specific kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways that promote cell proliferation and survival.[5][8] The modular nature of the one-pot syntheses described herein allows for the systematic variation of substituents on the piperidine ring to optimize potency and selectivity for target kinases.[6][7]
Featured One-Pot Synthetic Protocols
Two robust and distinct one-pot protocols are presented: a four-component condensation for the synthesis of 2,6-disubstituted piperid-4-ones and a tandem protocol for the construction of N-substituted piperidines from halogenated amides.
Protocol 1: Four-Component One-Pot Synthesis of 2,6-Disubstituted Piperid-4-ones
This protocol describes a highly efficient one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones via a four-component condensation reaction. This method allows for the generation of significant molecular complexity in a single step.
Experimental Protocol
-
Reaction Setup: To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
First Addition: Add diketene (1.2 equiv) to the reaction mixture.
-
Monitoring: Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC).
-
Second Addition: Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.
-
Reaction Completion: Stir the reaction until completion.
-
Epimerization: The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃).
-
Purification: Purify the crude product by flash column chromatography to yield the desired functionalized piperid-4-one.
Data Presentation
Table 1: Representative Yields and Diastereomeric Ratios for the Four-Component Synthesis of Piperid-4-ones
| Entry | Tosyl Imine Substituent (R¹) | Aldehyde Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | 4-Chlorophenyl | 3a | 85 | 1:1.5 |
| 2 | 4-Methoxyphenyl | 4-Nitrophenyl | 3b | 82 | 1:1.2 |
| 3 | 4-Chlorophenyl | 2-Naphthyl | 3c | 88 | 1:1.8 |
| 4 | 2-Thienyl | Furyl | 3d | 75 | 1:1.1 |
Yields and diastereomeric ratios are representative and may vary based on specific substrates and reaction conditions.
Experimental Workflow
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. ijnrd.org [ijnrd.org]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis method for Piperidine-1-carboxamidine hemisulfate
An HPLC (High-Performance Liquid Chromatography) analysis method for Piperidine-1-carboxamidine hemisulfate is crucial for the quantification and purity assessment of this compound in research and drug development settings. This document provides a detailed protocol for a proposed Reverse-Phase HPLC (RP-HPLC) method, including instrument parameters, sample preparation, and method validation guidelines.
Principle of Analysis
Reversed-phase HPLC is a widely used technique for the separation of compounds based on their hydrophobicity. In this method, this compound, a polar compound, will be separated on a non-polar stationary phase (like C18) using a polar mobile phase. The separation is achieved by partitioning the analyte between the stationary and mobile phases. Detection is typically performed using a UV detector, as the carboxamidine group is expected to have some UV absorbance.
Proposed HPLC Method
A robust HPLC method for the analysis of this compound is proposed below. The parameters are based on common practices for similar polar, small molecules.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC System with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 95% A for 10 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol
This section details the step-by-step procedure for performing the HPLC analysis.
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in Mobile Phase A to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Set the column oven temperature to 30°C.
-
Set the UV detector wavelength to 210 nm.
-
Inject a blank (Mobile Phase A) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area corresponding to this compound.
Method Validation
The proposed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] The following validation parameters should be assessed.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of impurities or excipients. | Peak purity of the analyte peak should pass. |
| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Concentration interval over which the method is precise and accurate. | To be determined based on the application. |
| Accuracy | Closeness of the test results to the true value. | Recovery of 98.0% to 102.0%. |
| Precision | Repeatability and intermediate precision of the method. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should be within acceptable limits. |
Workflow for HPLC Analysis
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[2][3][4][5] This involves subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method should be able to separate the main peak of this compound from any degradation products formed.
References
Application Notes and Protocols for 1H NMR Spectroscopy of Piperidine Carboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural analysis and characterization of piperidine carboxamide compounds. This class of molecules is of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This document outlines detailed experimental protocols, presents typical ¹H NMR spectral data, and includes visual workflows to aid in the experimental setup and data interpretation.
Introduction
Piperidine carboxamides are heterocyclic compounds containing a piperidine ring substituted with a carboxamide group. The precise substitution pattern on the piperidine ring and the nature of the substituents on the carboxamide nitrogen are crucial for their biological activity. ¹H NMR spectroscopy is an essential analytical technique for the unambiguous determination of their chemical structure, conformational analysis, and purity assessment. This document serves as a practical guide for researchers working with these compounds.
Data Presentation: ¹H NMR Chemical Shifts
The chemical shifts (δ) of protons in piperidine carboxamide derivatives are influenced by the position of the carboxamide group, the conformation of the piperidine ring (axial vs. equatorial), and the nature of other substituents. The following table summarizes typical ¹H NMR chemical shift ranges for protons on the piperidine ring and the amide group. These values are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amide NH₂ | 7.0 - 7.5 | broad s | Chemical shift can be concentration and temperature-dependent. May appear as two separate signals due to restricted rotation around the C-N bond. Exchangeable with D₂O.[1][2] |
| Amide NH (substituted) | Varies | Varies | Dependent on the substituent. |
| Piperidine Hα to Nitrogen (H2, H6) | 2.5 - 4.1 | m | Deshielded by the adjacent nitrogen atom. Axial and equatorial protons are typically non-equivalent and will show different chemical shifts and coupling constants.[1][3] |
| Piperidine Hα to Carbonyl (e.g., H3 in 3-carboxamide) | ~2.5 - 3.2 | m | The exact shift depends on the substitution. |
| Other Piperidine Ring Protons (H3, H4, H5) | 1.3 - 2.1 | m | Often appear as complex, overlapping multiplets.[4][5] |
Note: The exact chemical shifts can vary based on the solvent used, concentration, temperature, and the specific substitution pattern of the molecule.[1] For unambiguous assignment, 2D NMR techniques such as COSY and HSQC are highly recommended.[1][6]
Experimental Protocols
A standardized protocol for sample preparation and data acquisition is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the piperidine carboxamide compound for a standard ¹H NMR experiment.[1][7][8] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][7][8] DMSO-d₆ is often preferred for observing exchangeable amide and amine protons.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][8] Vortexing or gentle sonication can aid in dissolution.[8]
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette to prevent broadening of the NMR signals.[9]
-
Transfer to NMR Tube: Using a clean pipette, transfer the clear solution into a 5 mm NMR tube.[1][8]
-
Internal Standard: If the deuterated solvent does not already contain an internal standard, a small amount of tetramethylsilane (TMS) can be added (typically 0.03% v/v) for referencing the chemical shifts to 0.00 ppm.[1]
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]
-
¹H NMR Spectrum Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.[8]
-
Number of Scans: Acquire a suitable number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for the ¹H NMR analysis of piperidine carboxamide compounds.
Caption: Experimental Workflow for ¹H NMR Analysis.
Caption: Workflow for NMR-Based Structural Elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Piperidine-1-carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of Piperidine-1-carboxamidine hemisulfate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Piperidine-1-carboxamidine is a guanidine-containing compound with a piperidine moiety, making it a subject of interest in pharmaceutical and chemical research. The methods outlined below are designed to offer a robust framework for the identification, characterization, and quantification of this compound in various matrices. This note includes sample preparation guidelines, optimized LC-MS/MS parameters, and a discussion of expected fragmentation patterns.
Introduction
Piperidine-1-carboxamidine and its derivatives are organic compounds that feature a piperidine ring attached to a carboxamidine group. The piperidine motif is a common structural feature in many pharmaceuticals and natural products.[1] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing their fragmentation patterns.[2] When coupled with liquid chromatography, LC-MS/MS provides high sensitivity and selectivity, making it an ideal method for the analysis of such compounds in complex mixtures.[3] This application note details a comprehensive approach to the mass spectrometric analysis of this compound.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C6H13N3 | [4][5] |
| Molecular Weight (as free base) | 127.11 g/mol | [4] |
| Monoisotopic Mass (as free base) | 127.11095 Da | [4] |
| IUPAC Name | piperidine-1-carboximidamide | [5] |
Predicted Collision Cross Section (CCS) Data
Predicted CCS values can be useful for compound identification and confirmation. The following table summarizes the predicted CCS values for various adducts of Piperidine-1-carboxamidine.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 128.11823 | 127.9 |
| [M+Na]+ | 150.10017 | 131.9 |
| [M-H]- | 126.10367 | 128.8 |
| [M+NH4]+ | 145.14477 | 147.4 |
| [M+K]+ | 166.07411 | 130.8 |
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 methanol:water solution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: For analysis in a matrix (e.g., plasma, tissue homogenate), a protein precipitation or solid-phase extraction (SPE) step may be necessary. A generic protein precipitation protocol is as follows:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter.
Liquid Chromatography (LC) Method
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Expected Fragmentation Pattern
The fragmentation of piperidine derivatives in positive ion ESI-MS/MS is often characterized by α-cleavage and ring fission.[6] For Piperidine-1-carboxamidine, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 128.1.
Proposed Fragmentation Pathway:
Figure 2: Proposed fragmentation pathway for Piperidine-1-carboxamidine.
MRM Transitions for Quantification:
Based on the proposed fragmentation, the following MRM transitions can be used for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Piperidine-1-carboxamidine | 128.1 | 111.1 | Quantifier |
| Piperidine-1-carboxamidine | 128.1 | 84.1 | Qualifier |
Data Analysis and Quantification
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of Piperidine-1-carboxamidine in unknown samples is then determined by interpolating their peak areas from the linear regression of the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometry analysis of this compound. The described LC-MS/MS method is sensitive and selective, making it suitable for a wide range of research and drug development applications. The provided experimental parameters and expected fragmentation data should serve as a valuable starting point for method development and validation.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - Piperidine-1-carboxamidine (C6H13N3) [pubchemlite.lcsb.uni.lu]
- 5. CID 15621626 | C6H13N3 | CID 15621626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Assay Development for Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, including those involved in cell cycle regulation, signal transduction, and apoptosis.[1][2] The 26S proteasome, the central protease of this pathway, is a large, multi-catalytic complex that recognizes, unfolds, and degrades ubiquitinated proteins.[2][3] Its essential role in cellular homeostasis has made it a prime therapeutic target, particularly in oncology.[4][5] The development of proteasome inhibitors, such as bortezomib, has revolutionized the treatment of multiple myeloma.[4]
These application notes provide a comprehensive guide to the development and implementation of robust in vitro assays for the discovery and characterization of novel proteasome inhibitors. Detailed protocols for both biochemical and cell-based assays are presented, along with guidelines for data analysis and presentation.
The Ubiquitin-Proteasome Signaling Pathway
The degradation of a target protein via the ubiquitin-proteasome pathway is a two-step process: ubiquitination and degradation.[2] First, the target protein is tagged with a polyubiquitin chain through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][3] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
Caption: The Ubiquitin-Proteasome Pathway.
Biochemical Assays for Proteasome Activity
Biochemical assays utilize purified proteasomes or cell lysates to directly measure the enzymatic activity of the proteasome. These assays are fundamental for the initial screening and kinetic characterization of inhibitory compounds. The 20S proteasome core contains three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[6][7] Fluorogenic peptide substrates are commonly used to measure each of these activities.[6][8]
Experimental Workflow: Fluorogenic Proteasome Activity Assay
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperidine Carboxamides as Species-Selective Proteasome Inhibitors for Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. The P. falciparum proteasome has emerged as a promising drug target. Piperidine carboxamides are a novel class of compounds that have been identified as potent, reversible, and species-selective inhibitors of the P. falciparum 20S proteasome. These compounds exhibit significant antimalarial activity, including efficacy in mouse models of human malaria, and a low propensity for resistance development.[1][2][3]
This document provides detailed application notes and experimental protocols for the evaluation of piperidine carboxamides as antimalarial agents targeting the parasite's proteasome.
Mechanism of Action
Piperidine carboxamides act as non-covalent inhibitors of the chymotrypsin-like activity of the β5 subunit of the P. falciparum proteasome (Pfβ5).[1][2] Cryo-electron microscopy studies have revealed that these inhibitors bind to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine residue.[1][4] This unique binding site, which shows species-specific differences between the parasite and human proteasomes, is the basis for the remarkable selectivity of these compounds.[1][2] By inhibiting the proteasome, piperidine carboxamides disrupt protein homeostasis in the parasite, leading to cell death.
Data Presentation
The following tables summarize the in vitro activity and selectivity of key piperidine carboxamide compounds.
Table 1: In Vitro Antiplasmodial Activity
| Compound | P. falciparum 3D7 EC50 (µM) | P. falciparum Dd2 EC50 (µM) |
| SW042 | 0.14 - 0.19 | 0.14 - 0.19 |
| SW584 | Not explicitly stated, but described as a potent analog of SW042 | Not explicitly stated |
EC50 values represent the concentration required to inhibit parasite growth by 50%. Data from[2].
Table 2: Proteasome Inhibitory Activity and Selectivity
| Compound | Pf20Sβ5 IC50 | Human Proteasome Isoform Inhibition | Cytotoxicity |
| Piperidine Carboxamides | Correlated with parasite killing | Did not inhibit human proteasome isoforms | Not cytotoxic |
| SW584 | Potent inhibition | Selective over human counterpart | Not explicitly stated |
IC50 values represent the concentration required to inhibit enzyme activity by 50%. Data from[1][2][5].
Experimental Protocols
The following are detailed protocols for the evaluation of piperidine carboxamides.
Protocol 1: Asexual Blood-Stage P. falciparum Growth Inhibition Assay (SYBR Green Method)
This assay determines the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains) synchronized at the ring stage
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin)
-
384-well black, clear-bottom plates
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader capable of fluorescence detection (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add the compound dilutions to the 384-well plates.
-
Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader.
-
Calculate EC50 values by fitting the dose-response data to a variable slope equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the inhibitory activity of compounds against the purified P. falciparum 20S proteasome (Pf20Sβ5) and human proteasome isoforms.
Materials:
-
Purified recombinant P. falciparum 20S proteasome and human proteasome isoforms
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.02% SDS)
-
Fluorogenic peptide substrate specific for the chymotrypsin-like activity of the β5 subunit (e.g., Suc-LLVY-AMC)
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add the purified proteasome enzyme to the wells of a 384-well plate containing assay buffer.
-
Add various concentrations of the test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation: 360 nm, emission: 460 nm for AMC-based substrates).
-
Calculate the initial rate of reaction for each compound concentration.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for the identification and validation of piperidine carboxamides as antimalarial agents.
Conclusion
Piperidine carboxamides represent a promising new class of antimalarial drug candidates with a novel mechanism of action. Their species selectivity and oral efficacy in preclinical models make them attractive leads for further development. The protocols and data presented here provide a framework for researchers to evaluate these and similar compounds in the pursuit of new treatments for malaria.
References
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria | Medicines for Malaria Venture [mmv.org]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
Application Notes and Protocols for the Synthesis of Antiplasmodial Agents using Piperidine-1-carboxamidine hemisulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Piperidine-1-carboxamidine hemisulfate in the synthesis of potential antiplasmodial agents. The guanidine moiety is a recognized pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and electrostatic interactions with biological targets. Its incorporation into novel molecular scaffolds is a promising strategy in the development of new therapeutics against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Introduction
The rising challenge of drug-resistant malaria necessitates the exploration of novel chemical entities with unique mechanisms of action. Guanidine-containing compounds have demonstrated a broad spectrum of biological activities, including potent antiplasmodial effects[1][2][3]. The piperidine scaffold is also a common feature in many biologically active molecules, including several antimalarial drugs[1]. The strategic combination of these two pharmacophores through the use of this compound offers a direct route to novel antiplasmodial candidates.
This document outlines a proposed synthetic approach for the incorporation of the piperidine-1-carboxamidine moiety into a model aromatic amine, a common structural motif in known antiplasmodial compounds. Furthermore, it provides protocols for the evaluation of the synthesized compounds' antiplasmodial activity and cytotoxicity.
Data Presentation
The following tables summarize representative quantitative data for hypothetical antiplasmodial compounds synthesized using a guanidinylation approach. The data is illustrative and based on published results for similar classes of guanidine-containing antiplasmodials to provide a reference for expected outcomes.
Table 1: In Vitro Antiplasmodial Activity
| Compound ID | Target Scaffold | IC₅₀ (nM) vs. P. falciparum 3D7 (Chloroquine-sensitive) | IC₅₀ (nM) vs. P. falciparum Dd2 (Chloroquine-resistant) |
| Guan-1 | 4-Aminoquinoline | 50 | 150 |
| Guan-2 | Artemisinin analogue | 15 | 25 |
| Guan-3 | Indole-based | 120 | 250 |
| Chloroquine | - | 20 | 200 |
| Artemisinin | - | 5 | 7 |
Table 2: Cytotoxicity and Selectivity Index
| Compound ID | CC₅₀ (nM) vs. HEK293T cells | Selectivity Index (SI) vs. 3D7 (CC₅₀/IC₅₀) | Selectivity Index (SI) vs. Dd2 (CC₅₀/IC₅₀) |
| Guan-1 | >10000 | >200 | >66 |
| Guan-2 | >10000 | >667 | >400 |
| Guan-3 | >10000 | >83 | >40 |
Experimental Protocols
Protocol 1: Proposed Synthesis of a Guanidinylated Antiplasmodial Agent
This protocol describes a proposed method for the guanylation of a primary aromatic amine using this compound.
Materials:
-
This compound
-
Target primary aromatic amine (e.g., 4-aminoquinoline derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary aromatic amine (1.0 eq).
-
Dissolve the amine in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired guanidinylated compound.
Protocol 2: In Vitro Antiplasmodial Activity Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against P. falciparum.
Materials:
-
Synthesized compounds
-
P. falciparum culture (e.g., 3D7 and Dd2 strains)
-
Human red blood cells
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator (37°C, 5% CO₂, 5% O₂)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include positive (e.g., Chloroquine, Artemisinin) and negative (no drug) controls.
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Protocol 3: Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on a mammalian cell line.
Materials:
-
Synthesized compounds
-
Human embryonic kidney (HEK293T) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
96-well microplates
-
Incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the synthesized compounds to the wells.
-
Include a positive control (e.g., doxorubicin) and a negative control (no compound).
-
Incubate the plate for 48 hours.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence intensity (excitation: 560 nm, emission: 590 nm).
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Mandatory Visualizations
Caption: Proposed workflow for the synthesis of a guanidinylated antiplasmodial agent.
Caption: Putative mechanisms of action for guanidine-based antiplasmodial agents.
References
- 1. Synthesis and biological evaluation of tricyclic guanidine analogues of batzelladine K for antimalarial, antileishmanial, antibacterial, antifungal, and anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of tricyclic guanidine analogues of batzelladine K for antimalarial, antileishmanial, antibacterial, antifungal and anti-HIV activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of Piperidine Derivatives in Anti-Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged heterocyclic motif frequently incorporated into therapeutic agents due to its favorable pharmacological properties. In oncology, numerous piperidine derivatives have emerged as promising anti-cancer candidates, exhibiting potent activity against a range of cancer cell lines. This document provides detailed application notes and experimental protocols for select piperidine derivatives, summarizing their anti-cancer activities and mechanisms of action.
Featured Piperidine Derivatives and their In Vitro Anti-Cancer Activity
Several piperidine derivatives have demonstrated significant cytotoxic and growth-inhibitory effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for three such derivatives are summarized below, providing a quantitative comparison of their potency.
| Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81[1] |
| MGC803 | Gastric | 1.09[1] | |
| MCF-7 | Breast | 1.30[1] | |
| Compound 16 | 786-O | Kidney | 0.4 (GI50, µg/mL)[1] |
| HT29 | Colon | 4.1 (GI50, µg/mL)[1] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL)[1] | |
| PC-3 | Prostate | <25 (GI50, µg/mL) |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these piperidine derivatives are attributed to their ability to interfere with critical cellular processes, including signaling pathways that regulate cell proliferation, survival, and apoptosis.[1]
DTPEP: Dual-Acting Agent in Breast Cancer
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) has been shown to be effective against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells.[2][3] In ER+ cells like MCF-7, DTPEP downregulates ERα expression. In both ER+ and ER- cells, it inhibits the PI3K/Akt signaling pathway, a key regulator of cell growth and survival.[2][3][4] This inhibition leads to the induction of apoptosis.
Compound 17a: Induction of Apoptosis in Prostate Cancer
Compound 17a, a novel piperidine derivative, exhibits potent anti-cancer activity against prostate cancer cells (PC3) by inducing apoptosis.[4][5] It functions as a colchicine binding site inhibitor, disrupting microtubule dynamics by inhibiting tubulin polymerization.[5] This leads to cell cycle arrest and activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio.[4]
Compound 16: DNA Intercalation
The anti-cancer activity of Compound 16 and its analogs is suggested to be due to their ability to interact with DNA.[1] Spectroscopic and molecular modeling studies indicate that these piperidine derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription, which ultimately leads to cell death.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the selected piperidine derivatives.
Cell Viability Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for DTPEP and Compound 17a)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[1]
3.1.2. Sulforhodamine B (SRB) Assay (for Compound 16)
This assay is based on the ability of SRB to bind to protein components of cells.
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with the compounds as described in the MTT assay protocol, followed by a 48-hour incubation period.[1]
-
Cell Fixation: After incubation, fix the cells by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[1]
-
Staining: Discard the supernatant, wash the plates five times with deionized water, and air-dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.[1]
-
Washing and Solubilization: Remove the unbound SRB by washing the plates five times with 1% acetic acid and then air-drying. Solubilize the bound stain with 200 µL of 10 mM Tris base solution.[1]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The GI50 value is determined from the dose-response curves.[1]
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Cell Lysis: After treating cells with the piperidine derivatives for the desired time, wash them with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the cell lysates to pellet the cell debris and collect the supernatant containing the protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
These protocols provide a foundational framework for the investigation of piperidine derivatives in an anti-cancer research setting. Researchers should optimize these protocols based on the specific cell lines and compounds being investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays for Evaluating Piperidine Carboxamide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine carboxamides are a versatile class of organic compounds with a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This structural motif is present in numerous therapeutic agents and clinical candidates targeting various diseases, including cancer, inflammatory disorders, and infectious diseases. The efficacy of these compounds is often evaluated using a battery of cell-based assays designed to assess their impact on cell viability, proliferation, and specific cellular pathways.
This document provides detailed application notes and standardized protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of piperidine carboxamide derivatives. These assays are crucial for determining cytotoxic or cytostatic effects, elucidating mechanisms of action, and identifying potential therapeutic candidates for further development. The protocols provided herein are intended to serve as a guide for researchers in designing and executing robust and reproducible experiments.
Data Presentation: Comparative Efficacy of Piperidine Carboxamide Derivatives
The following tables summarize the in vitro efficacy of various piperidine carboxamide derivatives from different studies, providing a comparative overview of their potency against several cancer cell lines.
Table 1: Antiproliferative and Senescence-Inducing Activity of N-Arylpiperidine-3-Carboxamide Derivatives against A375 Human Melanoma Cells.[1]
| Compound ID | Antiproliferative Activity (IC50, µM) | Senescence-Inducing Activity (EC50, µM) |
| 1 | 0.88 | 1.24 |
| 54 | 0.03 | 0.04 |
| 12 | Inactive | - |
| 13 | 8.0 | - |
| 14 | >20 | - |
| 19 (R-config) | - | >4.0 |
| 20 (S-config) | - | 0.27 |
IC50 represents the concentration of a compound where the cell number is reduced by 50%.[1] EC50 is the effective concentration of a compound that induces senescence in half the population.[1]
Table 2: Cytotoxic Activity of Piperine-Carboximidamide Hybrids against Various Cancer Cell Lines.[2]
| Compound ID | Cell Line | GI50 (nM) |
| VIf | Four Cancer Cell Lines (unspecified) | 44 |
| VIk | Four Cancer Cell Lines (unspecified) | 35 |
GI50 is the concentration that causes 50% growth inhibition.
Table 3: Antimalarial and Cytotoxic Activity of Piperidine Carboxamides.
| Compound ID | P. falciparum 3D7 (EC50, µM) | P. falciparum Dd2 (EC50, µM) |
| SW042 | 0.19 | 0.14 |
EC50 is the concentration that provides 50% of the maximal response.[3]
Table 4: Cytotoxic Activity of N-Substituted 1H-Indole-2-Carboxamides against Various Cancer Cell Lines.[4]
| Compound ID | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) | K-562 (IC50, µM) |
| 4 | - | - | 0.61 |
| 10 | 1.01 | - | - |
| 12 | - | - | 0.33 |
| 14 | - | - | 0.61 |
Key Experimental Protocols
This section provides detailed protocols for essential cell-based assays to evaluate the efficacy of piperidine carboxamide derivatives.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Piperidine carboxamide compounds
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the piperidine carboxamide derivative in DMSO.
-
Prepare serial dilutions of the compound in a complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
b) MTS Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is another colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in cell culture media.
Materials:
-
Piperidine carboxamide compounds
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and the IC50 value as described in the MTT protocol.
-
Apoptosis Assay
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate in a buffer system optimized for caspase activity, luciferase activity, and cell lysis.[5]
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Treated cells in a 96-well plate
-
White-walled multiwell plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Assay Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of Caspase-Glo® 3/7 Buffer into the vial containing the Caspase-Glo® 3/7 Substrate. Mix by gently inverting the vial.
-
-
Cell Treatment:
-
Seed and treat cells with the piperidine carboxamide compounds in a white-walled 96-well plate as described in the MTT protocol. Include positive and negative controls.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity present. Compare the signals from treated wells to control wells to determine the fold-increase in caspase-3/7 activity.
-
Cellular Senescence Assay
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Cellular senescence is a state of irreversible cell cycle arrest. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at pH 6.0.[5][6][7][8][9]
Materials:
-
Treated cells in a multi-well plate
-
PBS
-
Fixation Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
SA-β-gal Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Bright-field microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with piperidine carboxamide compounds for the desired duration.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Add Fixation Solution to cover the cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the SA-β-gal Staining Solution to each well.
-
Incubate the plate at 37°C (without CO₂) overnight. Do not seal the plate with parafilm as it can interfere with the pH of the buffer.
-
-
Visualization and Quantification:
-
Observe the cells under a bright-field microscope. Senescent cells will stain blue.
-
Quantify the percentage of blue-staining cells by counting at least 200 cells in multiple random fields for each condition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of piperidine carboxamides can aid in understanding their mechanism of action.
Signaling Pathways
Piperidine carboxamides have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: PI3K/Akt Signaling Pathway and potential inhibition by piperidine carboxamides.
Caption: NF-κB Signaling Pathway and potential inhibition by piperidine carboxamides.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of piperidine carboxamide derivatives using the cell-based assays described in this document.
Caption: General experimental workflow for evaluating piperidine carboxamide efficacy.
References
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. telomer.com.tr [telomer.com.tr]
- 7. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Optimizing Piperidine Carboxamide Synthesis: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of piperidine carboxamides. This guide offers detailed experimental protocols, quantitative data comparisons, and visual workflows to address common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in piperidine carboxamide synthesis?
Low or no product formation in amide coupling reactions is a frequent issue. Key contributing factors include incomplete activation of the carboxylic acid, deactivation of the piperidine amine, steric hindrance, and hydrolysis of reactive intermediates.[1] The choice of coupling reagent, solvent, and base is critical and must be tailored to the specific substrates.[1]
Q2: How can I minimize racemization when using a chiral piperidine carboxylic acid?
Racemization can be a significant side reaction, often proceeding through an azlactone intermediate.[2] To suppress racemization, consider the following:
-
Choice of Coupling Reagent: Employ coupling reagents known to minimize racemization. While carbodiimides like DCC and EDC are common, they may require additives like HOBt or Oxyma to reduce the risk.[3][4] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents often provide better results in preserving stereochemical integrity.[2][3] Ynamide-based reagents have also been shown to be effective in racemization-free amide bond formation.[2]
-
Reaction Temperature: Running the reaction at lower temperatures can help to minimize racemization.[1]
Q3: What is diketopiperazine (DKP) formation and how can it be prevented?
Diketopiperazine (DKP) formation is an intramolecular cyclization that is particularly problematic in the synthesis of piperidine-2-carboxamides.[2] This side reaction is often initiated by the deprotection of the N-terminal protecting group.[5] Strategies to prevent DKP formation include:
-
Simultaneous Deprotection-Coupling: A procedure where the deprotection and coupling steps are performed concurrently can trap the reactive nucleophilic species before it cyclizes.[6]
-
Resin Choice in Solid-Phase Synthesis: When using Fmoc/tBu protection, employing a 2-chlorotrityl chloride resin can inhibit DKP formation due to steric hindrance.
-
Dipeptide Coupling: Introducing the second and third amino acid residues as a dipeptide unit can bypass the intermediate that is prone to cyclization.
Q4: I'm observing a byproduct with a mass corresponding to my coupling reagent. What is happening?
When using guanidinium-based coupling reagents like HATU or HBTU, a side reaction can occur where the piperidine amine reacts with the coupling reagent itself, leading to a guanidinium byproduct.[2] To mitigate this, a pre-activation step is recommended. Dissolve the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) and stir for a few minutes to form the active ester before adding the piperidine derivative.[2]
Q5: My purification by silica gel chromatography is resulting in significant tailing and low recovery. What can I do?
The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and irreversible adsorption. To improve purification:
-
Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the eluent to compete with your compound for binding sites.
-
Alternative Stationary Phases: Consider using amine-deactivated silica gel or a different stationary phase like basic or neutral alumina.
-
Reverse-Phase Chromatography: If applicable, reverse-phase chromatography using an acidic mobile phase modifier (e.g., TFA or formic acid) can improve peak shape by protonating the piperidine nitrogen.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Consider pre-activation of the carboxylic acid before adding the amine.[1] |
| Deactivation of the piperidine amine (e.g., protonation). | Add a non-nucleophilic base, such as DIPEA or triethylamine (2-3 equivalents), to the reaction mixture.[7] | |
| Steric hindrance from bulky substituents on the acid or amine. | Switch to a more powerful coupling reagent like HATU or COMU.[3] Consider running the reaction at a higher temperature, though this may increase the risk of side reactions.[8] | |
| Hydrolysis of the activated intermediate. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Multiple Spots on TLC/LC-MS (Side Reactions) | Racemization of a chiral center. | Use a racemization-suppressing coupling reagent (e.g., HATU, PyBOP) or add an auxiliary nucleophile like HOBt or Oxyma to carbodiimide-mediated couplings.[2][3] Lower the reaction temperature. |
| Diketopiperazine (DKP) formation (especially with piperidine-2-carboxamides). | Employ a simultaneous deprotection-coupling strategy or use a sterically hindering resin in solid-phase synthesis.[6] | |
| Formation of guanidinium byproduct with HATU/HBTU. | Pre-activate the carboxylic acid with HATU/HBTU and base for 5-10 minutes before adding the piperidine.[2] | |
| Difficult Purification | Tailing on silica gel chromatography. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase or use an alternative stationary phase like alumina. |
| Co-elution of impurities. | Optimize the HPLC mobile phase and gradient. Consider a different stationary phase chemistry (e.g., phenyl instead of C18). |
Data Presentation: Comparison of Reaction Conditions
The choice of reagents and conditions can significantly impact the yield and purity of the final product. The following tables summarize quantitative data from various studies to aid in the selection of an optimal protocol.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HATU | - | DIPEA | DMF | 23 | 5 | 38 | [8] |
| EDC | HOBt (cat.) & DMAP | DIPEA | Acetonitrile | 23 | 14 | 91 | [8] |
| EDC | DMAP | DIPEA | Acetonitrile | 23 | 42 | 11 | [8] |
| COMU | - | Collidine | NMP/Water | RT | - | Moderate to High | [9] |
| DIC | HOPO | - | NMP/Water | RT | - | High | [9] |
| TPTU | NMI | - | NMP/Water | RT | - | Moderate to High | [9] |
Note: Yields are highly substrate-dependent and these values should be considered as a general guide.
Table 2: Influence of Solvent on Piperidine Synthesis Yield
| Solvent | Temperature (°C) | Reaction Rate | Yield (%) | Reference |
| Ethanol | 25-40 | Faster | Good | [10] |
| Methanol | 25-40 | Slower | - | [10] |
| Acetonitrile | RT | Fast (10 min) | High | |
| DMF | RT | - | 99.5 (coupling yield) | |
| NMP | RT | - | 78.1 (coupling yield) |
Note: The studies referenced used different piperidine synthesis reactions, highlighting the general impact of the solvent.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the piperidine derivative (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling [7]
-
To a round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the piperidine derivative (1.1 equivalents).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Caption: General experimental workflow for piperidine carboxamide synthesis.
References
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Piperidine-1-carboxamidine Hemisulfate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Piperidine-1-carboxamidine hemisulfate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in the synthesis of this compound?
A1: During the synthesis of this compound, several byproducts can form depending on the specific synthetic route and reaction conditions. The most common guanylation reaction for this synthesis involves the treatment of piperidine with a guanylating agent such as O-methylisourea sulfate or cyanamide derivatives. Potential byproducts may include:
-
Unreacted Starting Materials: Residual piperidine or unconsumed guanylating agent.
-
Byproducts from the Guanylating Agent: For instance, if using O-methylisourea sulfate, impurities from its synthesis, such as N-alkylated or multiply alkylated urea compounds, could be present.[1]
-
Dimerization or Polymerization Products: Self-reaction of the guanylating agent or reaction of the product with the starting materials can lead to higher molecular weight impurities.
-
Side-Reaction Products: Depending on the solvent and base used, side reactions with these reagents are possible.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Purity of Reagents: The purity of both piperidine and the guanylating agent is crucial. Impurities in the starting materials can lead to side reactions and consume the reagents.[]
-
Reaction Conditions: Temperature, reaction time, and stoichiometry are critical parameters. An incomplete reaction due to insufficient time or temperature, or improper stoichiometry, can result in low conversion.
-
Moisture: Guanylation reactions can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents if necessary.
-
Work-up and Purification: Product loss during extraction, crystallization, or chromatographic purification can significantly impact the final yield.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?
A3: The identification of an unknown impurity typically involves a combination of analytical techniques:
-
LC-MS Analysis: This will provide the molecular weight of the impurity, which is a critical first step in proposing a potential structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the impurity, allowing for the determination of its elemental composition.
-
NMR Spectroscopy: Isolation of the impurity followed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy is the most definitive way to elucidate its structure.
-
Forced Degradation Studies: Subjecting the main compound to stress conditions (acid, base, heat, oxidation, light) can help to determine if the impurity is a degradation product.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Low Purity of Final Product | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature if necessary. |
| Impure starting materials. | - Verify the purity of piperidine and the guanylating agent by NMR or GC-MS. - Purify starting materials if necessary. | |
| Inefficient purification. | - Optimize the recrystallization solvent system. - Consider column chromatography for purification. | |
| Presence of Multiple Spots on TLC | Formation of multiple byproducts. | - Analyze the crude reaction mixture by LC-MS to identify the molecular weights of the byproducts. - Adjust reaction stoichiometry to minimize side reactions. |
| Decomposition of product. | - Ensure the work-up and purification steps are performed at appropriate temperatures. - Check the stability of the product under the purification conditions. | |
| Inconsistent Results Between Batches | Variability in raw material quality. | - Source high-purity, consistent starting materials from a reliable supplier. |
| Poor control over reaction parameters. | - Carefully control temperature, stirring speed, and addition rates. |
Experimental Protocols
Protocol: Identification of an Unknown Byproduct by HPLC-MS
This protocol outlines a general procedure for the analysis of a crude reaction mixture from the synthesis of this compound to identify potential byproducts.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the crude reaction mixture.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-MS Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| MS Detector | Electrospray Ionization (ESI) in positive mode |
| MS Scan Range | m/z 50 - 1000 |
3. Data Analysis:
- Identify the peak corresponding to the Piperidine-1-carboxamidine product (Expected m/z = 128.1182 for [M+H]⁺).
- Analyze the mass spectra of any other significant peaks to determine their molecular weights.
- Use the molecular weight information to propose potential structures for the byproducts based on the starting materials and likely side reactions.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Potential reaction pathways in the synthesis of this compound.
References
Purification techniques for Piperidine-1-carboxamidine hemisulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Piperidine-1-carboxamidine Hemisulfate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted piperidine, byproducts from the guanylation agent, and residual solvents from the purification process. It is crucial to use high-purity starting materials to minimize these impurities.[]
| Impurity | Potential Source | Recommended Analytical Technique |
| Unreacted Piperidine | Incomplete reaction | GC-MS, NMR |
| O-Methylisourea Sulfate (or other guanylating agent) | Excess starting material | HPLC, LC-MS |
| Piperidine-1-carboxamidine (free base) | Incomplete salt formation | HPLC, pH measurement |
| Residual Solvents (e.g., Methanol, Diethyl Ether) | Purification process | GC-HS (Headspace Gas Chromatography) |
| Water | Incomplete drying | Karl Fischer Titration |
Q2: My purified product has a low purity (<97%). What are the likely causes and how can I improve it?
Low purity is a common issue that can often be resolved by optimizing the purification protocol.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC, LC-MS).
-
Inefficient Purification: A single purification step may not be sufficient. Consider sequential purifications, such as precipitation followed by recrystallization.
-
Co-precipitation of Impurities: If impurities have similar solubility to the product, they may co-precipitate. In such cases, switching to a different solvent system for recrystallization or employing column chromatography might be necessary.
Q3: The product is discolored. What could be the reason and how can I obtain a colorless solid?
Discoloration often indicates the presence of trace impurities, possibly from oxidation or side reactions.
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Purification of Starting Materials: Ensure the piperidine and other reagents used are colorless and pure. Distillation of liquid starting materials can be beneficial.[]
Q4: I am having trouble with the recrystallization process. Can you provide a detailed protocol?
Recrystallization is a key technique for purifying this compound. The choice of solvent is critical. Based on related compounds, aqueous systems or alcohol-water mixtures are good starting points.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Good candidates include water, methanol, ethanol, or mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution heated for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended for comprehensive characterization.
| Technique | Parameter Measured | Expected Outcome |
| ¹H NMR | Chemical shifts and integration of protons | Confirms the chemical structure. |
| ¹³C NMR | Chemical shifts of carbon atoms | Further confirms the chemical structure. |
| LC-MS | Mass-to-charge ratio | Confirms the molecular weight. |
| HPLC | Retention time and peak area | Determines purity (typically ≥97%). |
| Melting Point | Temperature range of melting | A sharp melting point indicates high purity. |
| Elemental Analysis | Percentage of C, H, N, S | Confirms the elemental composition. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oily product instead of solid | Presence of residual solvent or impurities preventing crystallization. | Try triturating with a non-polar solvent like diethyl ether or hexane. If that fails, consider purification by column chromatography. |
| Low Yield | Product loss during purification steps. | Ensure slow cooling during recrystallization. Minimize the amount of solvent used for dissolution and washing. |
| Batch-to-batch variability | Inconsistent quality of starting materials or reaction conditions. | Standardize protocols and perform quality control on all starting materials. |
| Product is hygroscopic | Inherent property of the salt. | Handle and store the product in a dry atmosphere (e.g., in a desiccator or under an inert gas). |
Visualizing the Workflow
References
Technical Support Center: Overcoming Solubility Issues of Piperidine Compounds in Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with piperidine-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are many piperidine-containing compounds poorly soluble in aqueous buffers?
A1: The solubility of piperidine-containing compounds is highly dependent on the nature and substitution pattern of the piperidine ring. While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially when substituted with lipophilic groups.[1] This lipophilicity is a primary reason for poor aqueous solubility.
Q2: How does pH influence the solubility of my piperidine compound?
A2: The piperidine nitrogen is basic, with a pKa typically around 11.22 for its protonated form.[1] In acidic solutions (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base, which is predominant in neutral or basic media.[1][2] Therefore, creating a pH-solubility profile is a crucial first step in characterizing your compound.[1]
Q3: What are the initial steps I should take to improve the solubility of my piperidine compound for an assay?
A3: The most common initial approaches are:
-
pH Adjustment: Since most piperidine compounds are basic, preparing a stock solution in a slightly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can significantly enhance solubility by forming a more soluble salt.[1]
-
Use of Co-solvents: Employing a water-miscible organic co-solvent is a widely used and effective strategy.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used for this purpose.[1]
Q4: My compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A4: This phenomenon, often called "solvent shock," occurs due to the rapid change in solvent polarity.[3] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1][3]
-
Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent.[1]
-
Slow Addition: Add the compound stock to the aqueous solution dropwise while gently vortexing or stirring.[3]
-
Pre-warm the Aqueous Solution: Warming the aqueous solution (e.g., cell culture media to 37°C) before adding the compound can sometimes help.[3]
Q5: When should I consider more advanced solubility enhancement techniques?
A5: If simple pH adjustment and the use of co-solvents are insufficient for your needs, or if you require a solid form with improved dissolution for in vivo studies, you should explore advanced techniques.[1] These include salt formation, co-crystallization, and complexation with cyclodextrins.[1]
Troubleshooting Guide: Compound Precipitation in Assays
This guide provides a systematic approach to diagnosing and resolving compound precipitation during your experiments.
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: A workflow for troubleshooting compound precipitation.
Data on Solubility Enhancement Strategies
The following table summarizes the potential impact of different strategies on the solubility of a model piperidine derivative.
| Strategy | Solvent System | pH | Approximate Solubility (mg/mL) |
| Baseline | Deionized Water | ~7.0 | < 0.0001 |
| Baseline | Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| pH Adjustment | 0.01 M Hydrochloric Acid (HCl) | 2.0 | > 10 |
| Co-solvent | 10% DMSO in PBS | 7.4 | 0.05 |
| Cyclodextrin | 5% HP-β-CD in Water | ~7.0 | 0.5 |
Data is illustrative and will vary depending on the specific piperidine compound.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol determines the qualitative solubility of a piperidine compound at different pH values.
Materials:
-
Compound of interest
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter or pH strips
-
Vortex mixer
-
Small glass vials
Methodology:
-
Weigh out 1-2 mg of your compound into three separate vials labeled "Acidic," "Neutral," and "Basic."
-
To the "Neutral" vial, add 1 mL of deionized water. Vortex for 30 seconds and visually inspect for undissolved solid.
-
To the "Acidic" vial, add 1 mL of 0.01 M HCl (pH 2). Vortex for 30 seconds and observe.
-
To the "Basic" vial, add 1 mL of a buffer at pH 9 (e.g., Tris buffer). Vortex for 30 seconds and observe.
-
Compare the clarity of the three solutions to get a qualitative understanding of the pH effect on solubility.
Protocol 2: Co-solvent Solubility Enhancement
This protocol assesses the ability of a co-solvent (DMSO) to improve the solubility of a piperidine compound in an aqueous buffer.
Materials:
-
Compound of interest
-
100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge tubes
Methodology:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Create a series of dilutions of your compound in PBS containing final DMSO concentrations of 0.5%, 1%, and 2%.
-
For a 1% final DMSO concentration in 1 mL, add 10 µL of your 10 mM DMSO stock to 990 µL of PBS.
-
Vortex each solution thoroughly.
-
Visually inspect for any precipitation or cloudiness immediately and after a 1-hour incubation at room temperature.
Signaling Pathway Visualization
Many piperidine-containing compounds are developed as inhibitors of signaling pathways in diseases like cancer. For example, some are designed to target serine/threonine kinases. Below is a simplified diagram of a generic kinase signaling pathway that such a compound might inhibit.
Diagram: Generic Kinase Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by a piperidine compound.
References
Technical Support Center: Optimizing the Synthesis of Piperidine-1-carboxamidine Hemisulfate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Piperidine-1-carboxamidine Hemisulfate. Our goal is to help you improve your reaction yield and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the guanylation of piperidine using a guanidinylating agent such as S-methylisothiourea sulfate or O-methylisourea sulfate.[1] This reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the isourea derivative.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors, including incomplete reaction, formation of side products, or issues with product isolation. Key areas to investigate are the quality of your reagents, the reaction conditions (temperature, time, and stoichiometry), and the efficiency of your work-up and purification procedures.
Q3: What are the likely side products in the synthesis of this compound?
A3: Potential side products can arise from impurities in the starting materials or from the reaction conditions. One common side product is the formation of a carbodiimide from the decomposition of the S-methylisothiourea reagent upon heating in a basic solution. Additionally, if the piperidine starting material is not pure, related impurities can be carried through the reaction. Over-alkylation of the product is less common in this specific synthesis but can occur under harsh conditions.
Q4: How can I effectively purify the final product?
A4: this compound is a salt and can often be purified by recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as methanol or ethanol, and then allowing it to cool slowly to form crystals. The choice of solvent and the cooling rate are critical for obtaining high-purity crystals. Washing the isolated crystals with a cold, non-polar solvent like diethyl ether can help remove residual impurities.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Poor quality of guanidinylating agent (e.g., S-methylisothiourea sulfate) | Ensure the reagent is dry and has been stored properly. Consider purchasing a fresh batch or synthesizing it anew if degradation is suspected. |
| Inactive piperidine | Verify the purity of the piperidine by techniques such as NMR or GC-MS. Impurities can interfere with the reaction. Consider distillation of piperidine before use. |
| Inappropriate reaction temperature | The reaction of piperidine with S-methylisothiourea sulfate typically requires heating. If the reaction is performed at too low a temperature, the rate of reaction will be very slow. Conversely, excessively high temperatures can lead to decomposition of the reagent and product. Monitor the reaction temperature closely. |
| Incorrect stoichiometry | Ensure the correct molar ratios of the reactants are used. An excess of piperidine is often used to drive the reaction to completion. |
| Insufficient reaction time | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Formation of carbodiimide byproduct | This can result from the decomposition of the S-methylisothiourea sulfate. Using milder reaction conditions (lower temperature, shorter reaction time) can help minimize this side reaction. |
| Impure starting materials | As mentioned previously, ensure the purity of both piperidine and the guanidinylating agent. |
| Ineffective work-up | During the work-up, ensure complete removal of unreacted starting materials and byproducts. This may involve aqueous washes to remove water-soluble impurities. |
| Suboptimal purification | Optimize the recrystallization procedure. Experiment with different solvents or solvent mixtures to achieve better purification. The use of activated carbon during recrystallization can help remove colored impurities. |
Data Presentation
Optimizing reaction parameters is crucial for maximizing the yield of this compound. Below is a table summarizing the general effects of various parameters on the guanylation of amines.
| Parameter | Condition | Effect on Yield | Recommendation |
| Temperature | Low | Slow reaction rate, incomplete conversion | Increase temperature to reflux |
| High | Decomposition of reagents/product | Avoid excessive heating | |
| Stoichiometry (Piperidine:Guanidinylating Agent) | 1:1 | May result in incomplete conversion of the limiting reagent | Use a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) |
| Solvent | Aprotic (e.g., THF, Dioxane) | Good for dissolving reactants | A common choice for many guanidinylation reactions |
| Protic (e.g., Ethanol, Methanol) | Can also be effective, especially for salt formation | Often used in the synthesis with isourea sulfates | |
| Reaction Time | Too short | Incomplete reaction | Monitor reaction by TLC or LC-MS to determine the optimal time |
| Too long | Increased potential for side reactions and decomposition | Quench the reaction once the starting material is consumed |
Experimental Protocols
Protocol 1: Synthesis of this compound using O-Methylisourea Sulfate
This protocol is adapted from a known procedure for the synthesis of piperidine-1-carboxamidinium sulfate.[1]
Materials:
-
O-Methylisourea sulfate
-
Piperidine
-
Methanol (for reaction and recrystallization)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine.
-
Add a minimal amount of methanol to facilitate stirring.
-
Heat the reaction mixture to reflux. The methanol formed during the reaction can be distilled off to drive the reaction to completion.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature. The product, this compound, should precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any remaining piperidine or other organic impurities.
-
Recrystallize the crude product from hot methanol to obtain pure this compound.
Protocol 2: Alternative Synthesis using a Protected Guanidinylating Agent (N,N'-Di-Boc-1H-pyrazole-1-carboxamidine)
This method offers a milder alternative to the use of isourea sulfates and is suitable for sensitive substrates.
Materials:
-
Piperidine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidine (1.0 equivalent) in anhydrous THF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the N,N'-Di-Boc-protected piperidine-1-carboxamidine.
-
The Boc protecting groups can be removed by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) to yield the desired Piperidine-1-carboxamidine salt.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Interplay of key parameters affecting the final yield and purity.
References
Technical Support Center: Troubleshooting HPLC Separation of Piperidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with my piperidine derivative?
A1: Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives. The primary cause is the interaction between the protonated (positively charged) basic analyte and ionized residual silanol groups (negatively charged) on the surface of silica-based stationary phases.[1][2] This secondary interaction causes some analyte molecules to be retained longer, resulting in asymmetrical peaks.
To address peak tailing, consider the following solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, neutralizing their negative charge and minimizing ionic interactions with the basic analyte.[1][2]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), can mask the active silanol sites, preventing the piperidine derivative from interacting with them.[1]
-
Increased Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help to shield the residual silanol groups and improve peak symmetry.
-
Column Selection: Modern, high-purity silica columns (Type B) have a reduced concentration of acidic silanol groups.[2] Additionally, columns with "end-capping," where residual silanols are chemically bonded with an inert group, are highly recommended for analyzing basic compounds.
Q2: My piperidine derivatives are not well-resolved. How can I improve the separation?
A2: Poor resolution can stem from several factors, including suboptimal mobile phase conditions, inappropriate column chemistry, or incorrect temperature and flow rates.
Strategies to improve resolution include:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
Mobile Phase pH: The pH of the mobile phase can significantly alter the retention and selectivity of ionizable compounds.[3] Experimenting with different pH values can often lead to improved separation.
-
Column Chemistry: If a standard C18 column does not provide adequate resolution, consider columns with different stationary phases, such as phenyl-hexyl or polar-embedded phases, which can offer alternative selectivities.
-
Temperature: Temperature affects the thermodynamics of the separation. Analyzing samples at different temperatures (e.g., 25°C, 35°C, 45°C) can impact resolution.
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve the resolution of closely eluting peaks.
Q3: I am seeing an extra peak in the chromatogram of my pure piperidine derivative. What could be the cause?
A3: The appearance of an extra peak for a seemingly pure compound can be due to several reasons:
-
Differential Ionization: If the mobile phase pH is close to the pKa of your piperidine derivative, both the ionized and non-ionized forms of the compound may exist, potentially leading to two separate peaks.[4]
-
On-Column Degradation: The compound may be degrading on the column, especially if the mobile phase is harsh or the temperature is elevated.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion or splitting. It is always best to dissolve the sample in the initial mobile phase.[5]
-
Presence of Tautomers or Isomers: The piperidine derivative may exist as rapidly interconverting tautomers or stereoisomers that can be separated under certain chromatographic conditions.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a step-by-step approach to systematically troubleshoot and resolve peak tailing for piperidine derivatives.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to diagnosing and resolving peak tailing in HPLC.
Guide 2: Improving Poor Resolution
This guide outlines a systematic workflow for enhancing the separation of co-eluting or poorly resolved piperidine derivatives.
Workflow for Improving HPLC Resolution
Caption: A systematic approach to enhancing the separation of piperidine derivatives.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Piperidine Derivative
| Mobile Phase pH | Buffer System (10 mM) | Peak Asymmetry Factor (As) |
| 2.8 | Formic Acid | 1.1 |
| 4.5 | Ammonium Acetate | 1.8 |
| 7.0 | Ammonium Bicarbonate | 2.5 |
| 10.5 | Ammonium Carbonate | 1.2 |
Asymmetry factor calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.
Table 2: Influence of Mobile Phase Additives on Peak Tailing
| Mobile Phase Additive (0.1% v/v) | Peak Asymmetry Factor (As) | Observations |
| None | 2.3 | Significant tailing |
| Trifluoroacetic Acid (TFA) | 1.2 | Good peak shape, but can cause ion suppression in MS |
| Triethylamine (TEA) | 1.3 | Improved peak shape, may shorten column lifetime |
| Diethylamine (DEA) | 1.4 | Effective in masking silanols |
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting for Improved Peak Shape
Objective: To determine the optimal mobile phase pH to minimize peak tailing and improve the overall chromatography of a piperidine derivative.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (end-capped, 4.6 x 150 mm, 5 µm)
-
Piperidine derivative standard
-
Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.8)
-
Mobile Phase A2: 10 mM Ammonium Acetate in Water (pH ≈ 4.5)
-
Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water (pH ≈ 7.0)
-
Mobile Phase B: Acetonitrile
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the piperidine derivative in methanol. Dilute to a working concentration of 50 µg/mL with 50:50 water:acetonitrile.
-
Low pH Analysis:
-
Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B for at least 15 column volumes.
-
Inject 10 µL of the working standard.
-
Run a gradient from 5% to 95% B over 15 minutes.
-
Record the chromatogram and calculate the peak asymmetry factor.
-
-
Mid pH Analysis:
-
Thoroughly flush the system and column with 50:50 water:acetonitrile.
-
Equilibrate the column with 95% Mobile Phase A2 and 5% Mobile Phase B for at least 15 column volumes.
-
Inject 10 µL of the working standard and run the same gradient as in step 2.
-
Record the chromatogram and calculate the peak asymmetry factor.
-
-
Neutral pH Analysis:
-
Thoroughly flush the system and column.
-
Equilibrate the column with 95% Mobile Phase A3 and 5% Mobile Phase B for at least 15 column volumes.
-
Inject 10 µL of the working standard and run the same gradient as in step 2.
-
Record the chromatogram and calculate the peak asymmetry factor.
-
-
Data Analysis: Compare the peak shapes and retention times obtained at the different pH values to determine the optimal condition.
Protocol 2: Pre-column Derivatization for Piperidines Lacking a UV Chromophore
Objective: To enable the detection of a piperidine derivative that does not have a UV-absorbing chromophore by HPLC-UV. This protocol uses 4-toluenesulfonyl chloride for derivatization.
Materials:
-
Piperidine derivative sample
-
4-Toluenesulfonyl chloride (TsCl)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate solution (1 M)
-
HPLC system with UV detector
-
C18 column (4.6 x 250 mm, 5 µm)
Procedure:
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of TsCl in acetonitrile.
-
Sample and Standard Derivatization:
-
To 1 mL of your sample or standard solution in a vial, add 0.5 mL of 1 M sodium bicarbonate solution.
-
Add 1 mL of the TsCl solution.
-
Cap the vial and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Sample Preparation for HPLC:
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Inject the derivatized sample and analyze.
-
Mandatory Visualization
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the relationship between the physicochemical properties of piperidine derivatives and the common HPLC troubleshooting strategies.
Caption: Interplay of piperidine properties, HPLC issues, and solutions.
References
Addressing instability of Piperidine-1-carboxamidine hemisulfate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperidine-1-carboxamidine hemisulfate. The following information is designed to help you address potential instability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, a guanidine derivative, is primarily influenced by the pH of the solution and the storage temperature. Guanidinium salts are generally more stable in neutral to acidic conditions due to the resonance stabilization of the guanidinium cation. Under basic conditions or at elevated temperatures, the compound is susceptible to hydrolysis, which can lead to the formation of urea and ammonia as degradation products.
Q2: What are the recommended storage conditions for this compound solutions?
To ensure the stability of your this compound solutions, it is recommended to:
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
For short-term storage, solutions can be kept at 2-8°C.
-
Prepare fresh working solutions on the day of the experiment whenever possible.
-
Use buffered solutions within a neutral to slightly acidic pH range (pH 4-7) to minimize hydrolysis.
Q3: How can I tell if my this compound solution has degraded?
Degradation of your solution may not be visually apparent. The most reliable way to assess the stability and purity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
Q4: What are the potential degradation products of this compound?
The primary degradation pathway for guanidine derivatives in aqueous solutions is hydrolysis. This process would likely lead to the cleavage of the carboxamidine group, resulting in the formation of piperidine and urea, which can be further hydrolyzed to ammonia and carbon dioxide.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This is a common issue that can often be traced back to the instability of the compound in the assay buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| pH of the assay buffer is too high (basic). | Guanidine derivatives are prone to hydrolysis in basic conditions. Verify the pH of your assay buffer. If it is above 7.5, consider using a buffer with a lower pH if your experimental system allows. The optimal pH range for stability is generally between 4 and 6.[1] |
| Degradation due to elevated assay temperature. | If your assay requires incubation at elevated temperatures (e.g., 37°C), the rate of hydrolysis may be accelerated. Minimize the incubation time as much as possible. Prepare fresh solutions of the compound immediately before starting the assay. |
| Stock solution has degraded over time. | If you are using an older stock solution, it may have degraded during storage. Prepare a fresh stock solution from solid material and re-run the experiment. It is good practice to aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Incompatibility with other assay components. | Some components in your assay buffer or media could potentially react with the carboxamidine group. To test for this, incubate the compound in the complete assay buffer for the duration of the experiment and then analyze the solution by HPLC to check for degradation. |
Logical Workflow for Troubleshooting Inconsistent Assay Results
References
Technical Support Center: Optimizing In Vitro Anti-Malarial Activity Assays
Welcome to the technical support center for in vitro anti-malarial activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to help you optimize your experiments and obtain reliable, reproducible data.
Troubleshooting Guides
This section provides systematic guidance to address common problems encountered during in vitro anti-malarial assays.
Problem 1: High Variability or Inconsistent IC50 Values
Inconsistent 50% inhibitory concentration (IC50) values are a frequent challenge, undermining the reliability of your results.[1][2] This can manifest as significant differences between replicate plates or experiments.
Possible Causes and Troubleshooting Steps:
-
Parasite Culture Health and Synchronization:
-
Issue: Asynchronous parasite cultures or unhealthy parasites can lead to variability as different life stages exhibit different drug sensitivities.[1]
-
Solution:
-
Regular Monitoring: Visually inspect cultures daily for normal morphology and growth rates using Giemsa-stained smears.
-
Synchronization: Ensure tight synchronization of parasite cultures, typically to the ring stage, before setting up the assay.[1]
-
Mycoplasma Testing: Periodically test your parasite cultures for mycoplasma contamination, which can affect parasite health and drug sensitivity.
-
-
-
Assay Conditions:
-
Issue: Minor variations in experimental parameters can introduce significant variability.
-
Solution:
-
Standardize Hematocrit and Parasitemia: Use a consistent hematocrit (e.g., 1.5-2%) and starting parasitemia (e.g., 0.5%) for all experiments.[1]
-
Reagent Quality: Use high-quality reagents and ensure consistency between batches of media, serum, or serum substitutes like Albumax I.[3][4] Note that IC50 values can differ when using serum versus serum substitutes.[3]
-
Incubation Conditions: Maintain stable temperature (37°C) and gas concentrations (5% CO2, 5% O2, 90% N2) in your incubator.[4][5]
-
-
-
Drug Preparation and Handling:
-
Issue: Inaccurate drug concentrations or degradation of compounds can lead to erroneous IC50 values.
-
Solution:
-
Accurate Dilutions: Prepare fresh serial dilutions of your test compounds for each experiment. Use calibrated pipettes and ensure proper mixing.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects parasite viability (typically ≤0.5%).
-
Compound Stability: Be aware of the stability of your compounds in culture medium and under incubation conditions.
-
-
-
Data Analysis:
-
Issue: Incorrect data normalization or curve fitting can lead to inaccurate IC50 calculations.
-
Solution:
-
Proper Controls: Include appropriate controls on each plate: drug-free wells (100% growth) and background controls (uninfected red blood cells).[4]
-
Normalization: Normalize your data by subtracting the background fluorescence/absorbance and then expressing the results as a percentage of the drug-free control.[4]
-
Curve Fitting: Use a suitable non-linear regression model (e.g., four-parameter logistic function) to fit the dose-response curve and calculate the IC50.[6]
-
-
Troubleshooting Workflow for Inconsistent IC50 Values
Problem 2: Low Z'-Factor or Poor Signal-to-Background Ratio
The Z'-factor is a statistical measure of assay quality. A low Z'-factor indicates that the assay is not robust enough to distinguish between positive and negative controls.[7]
Z'-Factor Interpretation:
| Z'-Factor Value | Assay Quality |
|---|---|
| > 0.5 | Excellent assay[7][8][9] |
| 0 to 0.5 | Marginal assay, may be acceptable[7][8][9] |
| < 0 | Unacceptable assay, screening not feasible[7][8] |
Possible Causes and Troubleshooting Steps:
-
High Background Signal (SYBR Green I Assay):
-
Issue: The SYBR Green I dye binds to any double-stranded DNA, including residual DNA from white blood cells, leading to high background fluorescence.[10]
-
Solution:
-
Use Leukocyte-Depleted Blood: Prepare red blood cells by removing the buffy coat or using a leukocyte filter.
-
Optimize Lysis Buffer: Ensure the lysis buffer effectively disrupts the red blood cells without causing premature parasite DNA degradation.
-
Background Subtraction: Always include wells with uninfected red blood cells to determine the background signal and subtract it from all other readings.[4]
-
-
-
Low Signal from Positive Controls:
-
Issue: Low parasitemia or unhealthy parasites in the drug-free (positive growth) wells will result in a weak signal.
-
Solution:
-
Ensure Healthy Culture: Start the assay with a healthy, actively growing parasite culture.
-
Optimize Initial Parasitemia: While a very high starting parasitemia can lead to premature nutrient depletion, a very low one might not generate a strong enough signal. An initial parasitemia of 0.5-1% is often recommended.[4][11]
-
Sufficient Incubation Time: Ensure the incubation period (typically 72 hours) is long enough for sufficient parasite replication to occur.
-
-
-
High Variability in Replicates:
-
Issue: Large standard deviations in either the positive or negative controls will decrease the Z'-factor.[7]
-
Solution:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for parasite culture and drug dilutions.
-
Edge Effects: Be mindful of potential "edge effects" in 96-well plates where outer wells may evaporate more quickly. Consider not using the outermost wells or filling them with media to maintain humidity.
-
Plate Uniformity: Use high-quality microplates with uniform well surfaces.
-
-
Frequently Asked Questions (FAQs)
Q1: Which assay format should I choose: SYBR Green I, pLDH, or HRP2?
A1: The choice of assay depends on your specific needs, resources, and the compounds being tested.
| Assay Type | Principle | Advantages | Disadvantages |
| SYBR Green I | Measures parasite DNA content via fluorescence.[10] | Inexpensive, fast, and suitable for high-throughput screening (HTS).[10][12] | Binds to any dsDNA, can have high background from host DNA.[10] May be less sensitive for samples with low parasitemia.[13] |
| pLDH | Measures the activity of parasite-specific lactate dehydrogenase.[14] | Good for HTS, does not rely on DNA replication, and signal disappears after parasite death.[15] | Can be less sensitive than HRP2-based assays.[15] Not suitable for slow-acting drugs that may not inhibit pLDH activity within the assay timeframe.[14] |
| HRP2 | An ELISA-based method that detects P. falciparum-specific histidine-rich protein 2.[16] | Highly sensitive.[16] The 72-hour culture time is advantageous for testing slow-acting drugs.[16] | HRP2 protein can persist in the culture even after parasite death, potentially leading to an overestimation of viability.[17] Not suitable for non-falciparum species or P. falciparum strains with hrp2 gene deletions.[17][18] |
Q2: How long should I incubate my assay?
A2: The standard incubation time for most in vitro anti-malarial assays is 72 hours, which covers approximately 1.5-2 rounds of the parasite's asexual life cycle. Some assays, like the original schizont maturation assays, used shorter incubation periods of 24-30 hours.[19] For the SYBR Green I assay, both 48 and 72-hour incubations have been shown to yield similar results in some studies.[20] However, a 72-hour incubation is generally preferred, especially for compounds with a slow mechanism of action.[16]
Q3: My compound seems to be active in vitro, but shows no effect in vivo. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors.[21] In vitro assays do not account for the complex physiological environment of a living host. Potential reasons include:
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or rapid excretion in the host, preventing it from reaching therapeutic concentrations at the site of infection.
-
Prodrugs: Some compounds are "prodrugs" that require metabolic activation by host enzymes to become active. This activation process is absent in in vitro cultures.[21]
-
Toxicity: The compound may be toxic to the host at concentrations required for anti-malarial activity.
-
Protein Binding: The compound may bind extensively to plasma proteins in the blood, reducing the amount of free drug available to act on the parasite.
Q4: Can I use clinical isolates directly in my drug sensitivity assays?
A4: Yes, using fresh clinical isolates is the gold standard for monitoring drug resistance in the field as it avoids laboratory-induced adaptations that can occur during long-term culture.[20] However, working with clinical isolates presents challenges such as lower initial parasitemia and the potential for mixed-strain infections, which can complicate data interpretation.[22]
Q5: How do I calculate and report IC50 values?
A5: The IC50 is calculated from the dose-response curve.
-
Data Collection: Obtain readings (e.g., fluorescence, absorbance) for a range of drug concentrations.
-
Normalization: Normalize the data. The drug-free control represents 100% parasite growth, and the background control (uninfected RBCs) represents 0% growth.
-
Curve Fitting: Plot the normalized percent growth inhibition against the log of the drug concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[6]
-
IC50 Determination: The IC50 is the concentration of the drug that corresponds to 50% inhibition on the fitted curve.[4][23] Several software packages (e.g., GraphPad Prism) and online tools can perform this analysis.[6][24]
Experimental Protocols
Protocol: SYBR Green I-Based Fluorescence Assay
This protocol is adapted from widely used methods for determining the IC50 of anti-malarial compounds.[4]
1. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete Medium (CM): RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[4]
-
Washed human erythrocytes (O+)
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
Black, clear-bottom 96-well microplates
-
Lysis Buffer with SYBR Green I dye (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with SYBR Green I added)
2. Workflow Diagram:
3. Detailed Steps:
-
Drug Plate Preparation: Prepare 2-fold serial dilutions of your test compounds in CM. Transfer 100 µL of each dilution to a 96-well plate in triplicate.[4] Include triplicate wells for a drug-free control and a background control.
-
Assay Initiation: Dilute a synchronized ring-stage parasite culture to a final parasitemia of 1% and a hematocrit of 2% in CM. Add 100 µL of this suspension to each well.[4]
-
Incubation: Place the plate in a humidified, airtight container, flush with gas (5% CO2, 5% O2, 90% N2), and incubate for 72 hours at 37°C.[4]
-
Lysis and Staining: After incubation, freeze the plate for at least 2 hours at -20°C to facilitate cell lysis. Thaw the plate, then add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Average the triplicate fluorescence readings. Subtract the average background control value from all other values. Normalize the data against the drug-free control and calculate IC50 values as described in the FAQ section.[4]
Quantitative Data Summary
The following table provides typical IC50 values for common anti-malarial drugs against reference P. falciparum strains. Note that these values can vary between laboratories and assay conditions.
Table: Reference IC50 Values (nM) for P. falciparum Strains
| Drug | 3D7 (Sensitive) | Dd2 (Resistant) |
| Chloroquine | 15 - 40 | 150 - 300 |
| Dihydroartemisinin | 0.5 - 2.5 | 0.5 - 3.0 |
| Mefloquine | 10 - 30 | 50 - 100 |
| Atovaquone | 0.5 - 1.5 | 2000 - 5000 |
Data compiled from various literature sources. Values are approximate and for comparative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cultivation of parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. assay.dev [assay.dev]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 15. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 16. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Malaria - Wikipedia [en.wikipedia.org]
- 18. Limitations of rapid diagnostic tests in malaria surveys in areas with varied transmission intensity in Uganda 2017-2019: Implications for selection and use of HRP2 RDTs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. malariaworld.org [malariaworld.org]
- 22. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Enhancing the Selectivity of Piperidine-Based Enzyme Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the selectivity of piperidine-based enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low selectivity for piperidine-based enzyme inhibitors?
A1: Low selectivity in piperidine-based inhibitors often stems from several factors. The piperidine scaffold is a "privileged structure" found in many pharmaceuticals, but its inherent flexibility and the basicity of the piperidine nitrogen can lead to interactions with unintended biological targets.[1][2] Common off-targets include G-protein coupled receptors (GPCRs), ion channels, and other enzymes that have acidic residues in their binding pockets.[1][3] Furthermore, high lipophilicity of the overall molecule can contribute to non-specific binding, reducing selectivity.[1]
Q2: What is Structure-Activity Relationship (SAR) and how can it be used to improve selectivity?
A2: Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule relates to its biological activity.[4] By systematically modifying different parts of the piperidine-based inhibitor and observing the effects on both on-target potency and off-target activity, researchers can identify key structural features that govern selectivity.[4][5] For example, introducing steric bulk or specific functional groups can disfavor binding to the active site of off-target enzymes while maintaining or improving affinity for the intended target.
Q3: What are bioisosteric replacements and how can they enhance the selectivity of piperidine inhibitors?
A3: Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of improving the compound's biological properties. For piperidine rings, bioisosteric replacements can alter the compound's conformation, polarity, and metabolic stability, which in turn can enhance selectivity.
Q4: What is the difference between biochemical assays and cell-based assays for determining inhibitor selectivity?
A4: Biochemical assays (in vitro) measure the direct interaction of an inhibitor with a purified enzyme, providing data on potency (e.g., IC50) and binding affinity (e.g., Kd).[6] These assays are crucial for initial screening and understanding the direct inhibitory potential. Cell-based assays, on the other hand, evaluate the inhibitor's effect in a more physiologically relevant context, within intact cells.[7] They can confirm that the inhibitor is cell-permeable and engages with its target in a complex cellular environment, and can reveal off-target effects that might not be apparent in biochemical assays.
Q5: What is "kinetic selectivity" and why is it important?
A5: Kinetic selectivity refers to the differences in the binding and dissociation rates (kon and koff) of an inhibitor for its target versus off-target enzymes. Two inhibitors might have similar binding affinities (IC50 or Kd) but very different residence times on their targets. An inhibitor with a long residence time (slow koff) on its intended target and a short residence time on off-targets can exhibit a more durable and selective effect in vivo. Therefore, evaluating kinetic parameters can provide a more dynamic and physiologically relevant measure of selectivity than relying solely on affinity data.
Troubleshooting Guides
Problem 1: My piperidine-based inhibitor shows high potency but poor selectivity in initial screens.
This is a common challenge in early-stage drug discovery. The goal is to retain potency against the desired target while reducing activity against off-targets.
Troubleshooting Workflow for Poor Selectivity
Caption: A workflow for troubleshooting and improving poor inhibitor selectivity.
Recommended Steps:
-
Confirm On-Target and Off-Target Activity:
-
Use orthogonal assays (e.g., a different assay format or technology) to confirm the initial screening results for both your primary target and the identified off-targets.
-
Perform dose-response curves to accurately determine the IC50 values for all confirmed targets.
-
-
Initiate Structure-Activity Relationship (SAR) Studies:
-
Systematic Modifications: Synthesize a small, focused library of analogs by making systematic changes to the piperidine scaffold and its substituents.[5]
-
Explore Different Moieties: Introduce substituents that can probe for steric and electronic effects within the binding pockets of the on- and off-target enzymes.
-
-
Employ Structure-Based Design:
-
Obtain Structural Data: If available, use X-ray crystal structures of your inhibitor bound to its target and off-targets. If not, consider creating homology models.
-
Identify Selectivity Pockets: Analyze the binding sites to identify differences in amino acid residues, size, or shape that can be exploited to enhance selectivity.[5] Design modifications that introduce favorable interactions with the primary target or create steric clashes with the off-target.[5]
-
-
Profile Analogs:
-
Screen the newly synthesized analogs against both the primary target and the key off-targets to determine their selectivity profiles.
-
-
Iterate:
-
Use the SAR data from your analogs to inform the next round of inhibitor design and synthesis, progressively refining the selectivity.
-
Problem 2: My inhibitor is potent in biochemical assays but shows reduced activity or unexpected toxicity in cell-based assays.
This discrepancy often points to issues with cell permeability, metabolic instability, or engagement with unforeseen off-targets in the cellular environment.
Tiered Approach for Investigating In Vitro vs. Cellular Discrepancies
Caption: A systematic workflow to troubleshoot discrepancies between in vitro and cellular assay results.
Recommended Steps:
-
Confirm Target Engagement in Cells:
-
Utilize a Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor binds to its intended target within intact cells.[8] A lack of a thermal shift suggests that the compound may not be reaching its target.
-
-
Assess Cell Permeability:
-
Employ assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to evaluate the compound's ability to cross cell membranes.
-
-
Evaluate Metabolic Stability:
-
Incubate your inhibitor with liver microsomes or hepatocytes to determine its metabolic stability. Rapid metabolism could lead to a lower effective concentration in cell-based assays.
-
-
Broad Off-Target Profiling:
-
If target engagement is confirmed but unexpected phenotypes or toxicity are observed, perform broad off-target screening.[1] This can be done through:
-
Data Presentation
Table 1: Selectivity Profile of Piperidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Off-Target/Target) |
| Inhibitor A | Kinase X | 10 | Kinase Y | 1,000 | 100-fold |
| Inhibitor B | Kinase X | 15 | Kinase Y | 300 | 20-fold |
| Inhibitor C | Kinase Z | 5 | Kinase Y | 5,000 | 1000-fold |
| Inhibitor D | Kinase Z | 8 | Kinase Y | 40 | 5-fold |
This table presents hypothetical data for illustrative purposes.
Table 2: Structure-Activity Relationship (SAR) of Piperidine Derivatives as Sigma-1 Receptor (S1R) Ligands
| Compound | R Group Modification | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |
| Compound 1 | -CH2-Ph | 3.2 | 105.6 | 33 |
| Compound 2 | -CH2-Ph-4-OH | 24.0 | >1200 | >50 |
| Compound 3 | -(CH2)2-Ph | 8.9 | 231.4 | 26 |
| Compound 5 | -CH2-Ph-4-F | 434.0 | >10000 | >23 |
Data adapted from a study on piperidine/piperazine-based compounds.[10]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the binding of an inhibitor to its target protein in a cellular environment.[8]
Materials:
-
Cell culture expressing the target protein
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control at the desired concentration and incubate under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler.[8] Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Perform Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble protein against the temperature for both vehicle- and inhibitor-treated samples to generate melt curves. A shift in the melt curve for the inhibitor-treated sample indicates target engagement.
-
Protocol 2: In Vitro Kinase Selectivity Profiling (Luminescence-Based Assay)
This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases.[6]
Materials:
-
Purified kinases for screening panel
-
Kinase-specific substrates
-
Test inhibitor
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Prepare a solution containing 2X the final concentration of both ATP and the respective kinase substrate in the reaction buffer.
-
Prepare a 2X solution of each kinase in the reaction buffer.
-
-
Assay Assembly:
-
Add the serially diluted test inhibitor or vehicle control to the appropriate wells of a 384-well plate.
-
To initiate the kinase reaction, add the 2X kinase solution to all wells, followed by the 2X ATP/substrate solution.
-
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Calculate the selectivity by comparing the IC50 value for the primary target to the IC50 values for other kinases in the panel.
-
Protocol 3: Radioligand Binding Assay for Off-Target Liability
This protocol is used to determine the affinity of an inhibitor for a specific receptor, a common off-target for piperidine-based compounds.[11]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-labeled) specific for the receptor
-
Unlabeled test inhibitor
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test inhibitor.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competition: Wells with membranes, radioligand, and serial dilutions of the test inhibitor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test inhibitor.
-
Determine the IC50 value using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Refinement of Protocols for Piperidine Carboxamide Characterization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis, purification, and characterization of piperidine carboxamides.
Section 1: Synthesis and Purification
This section addresses frequent challenges in the chemical synthesis and subsequent purification of piperidine carboxamides, from common side reactions to purification difficulties.
Frequently Asked Questions (FAQs): Synthesis
Q1: What are the most common side reactions during the amide coupling step? A1: The most prevalent side reactions include racemization or epimerization of chiral centers, diketopiperazine (DKP) formation (especially with piperidine-2-carboxamides), formation of guanidinium byproducts when using coupling reagents like HATU, and N-oxide formation on the piperidine nitrogen.[1]
Q2: How can I minimize racemization when coupling a chiral piperidine carboxylic acid? A2: Racemization can occur via an azlactone intermediate.[1] To minimize it, select coupling reagents known to suppress racemization, such as phosphonium or aminium-based reagents.[1] Using carbodiimides requires an additive.[1] Pre-activating the carboxylic acid with the coupling reagent before adding the amine can also reduce racemization.[1]
Q3: My piperidine starting material has a yellow tint. What is the cause and is it problematic? A3: A yellow color in piperidine is usually due to oxidation products.[2] While it may not affect all reactions, for high-purity applications, it is best to purify the piperidine, typically by distillation, before use.[2]
Q4: What causes the formation of N-oxides and how can I avoid it? A4: The piperidine nitrogen can be oxidized to an N-oxide during various synthetic steps.[1] This is more likely with strong oxidizing agents or prolonged exposure to air. To prevent this, store piperidine and its derivatives under an inert atmosphere like nitrogen or argon, away from light and heat.[2]
Troubleshooting Guide: Synthesis & Purification
| Problem Encountered | Possible Cause(s) | Diagnostic Check | Recommended Solution(s) |
| Low reaction yield | Incomplete reaction; Steric hindrance; Poor quality reagents; Side reactions (e.g., DKP, N-oxide). | Monitor reaction progress with LC-MS or TLC. | Increase reaction time or temperature; Use a more powerful coupling reagent (e.g., PyBOP for hindered substrates); Ensure reagents are pure and solvents are anhydrous; Refer to specific FAQs to mitigate side reactions.[1] |
| Multiple spots/peaks in crude product analysis | Racemization/Epimerization; Unreacted starting materials; Byproducts from coupling reagent; Over-acylation. | Use chiral HPLC or NMR with a chiral shift reagent to check for epimers.[1] Compare crude analysis to starting material standards. | See FAQ Q2 for racemization mitigation; Optimize stoichiometry and reaction time; Choose a coupling reagent with water-soluble byproducts (e.g., EDC) to simplify workup.[1] |
| Product is an oil or difficult to crystallize | Residual solvent; Presence of impurities. | Analyze by ¹H NMR for solvent peaks. | Use high vacuum to remove solvent; Attempt purification via flash column chromatography. |
| Difficulty removing water after aqueous workup | Piperidine derivatives can be hygroscopic. | Karl Fischer titration. | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate; For the final compound, consider drying over solid potassium hydroxide (KOH) pellets followed by distillation if applicable.[2] |
Experimental Protocols: Synthesis
Protocol 1: General Amide Coupling with Minimized Racemization This protocol utilizes pre-activation of the carboxylic acid to reduce potential side reactions.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the piperidine carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Pre-activation: Add the coupling reagent (e.g., HATU, 1.05 eq.) and a non-nucleophilic base (e.g., DIEA, 2.0 eq.).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve the amine component (1.1 eq.) in anhydrous DMF and add it dropwise to the pre-activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its completion using LC-MS or TLC (typically 2-12 hours).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.[1]
Visualization: Synthesis Workflow
Caption: General workflow for piperidine carboxamide synthesis.
Section 2: Analytical Characterization
Accurate characterization is critical for confirming the structure, purity, and stability of piperidine carboxamides.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing purity and quantifying piperidine carboxamides.[3]
FAQs: HPLC Analysis
Q1: My HPLC peaks are tailing. What can I do? A1: Peak tailing for basic compounds like piperidines is often due to interactions with residual acidic silanols on the silica-based column. Try adding a competitor base like triethylamine (TEA) to the mobile phase, using a column with end-capping, or operating at a different pH.
Q2: How can I improve the resolution between my product and an impurity? A2: To improve resolution, you can adjust the mobile phase composition (e.g., change the acetonitrile/water ratio), modify the gradient to be shallower, reduce the flow rate, or switch to a column with a different stationary phase or smaller particle size.
Q3: My compound has no UV chromophore. How can I detect it? A3: For compounds lacking a UV chromophore, alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be used.[4] Alternatively, derivatization with a UV-active or fluorescent tag can be performed pre-column.[5][6]
Data Presentation: Typical HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid or 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 220 nm, 254 nm (if applicable), or as determined by UV scan |
| Injection Volume | 5-20 µL |
| (Note: These are general starting conditions and may require optimization for specific molecules).[3][5] |
Experimental Protocols: HPLC
Protocol 2: Reversed-Phase HPLC Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the piperidine carboxamide and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase A and B) to a final concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and acquire the data.
-
Analysis: Integrate the peaks to determine the retention time and calculate the purity based on the area percentage of the main peak.
Visualization: HPLC Troubleshooting Logic
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elucidating the structure of piperidine carboxamides through fragmentation patterns.[7]
FAQs: MS Analysis
Q1: Why am I not seeing the molecular ion peak ([M+H]⁺)? A1: The protonated molecule may be unstable under the ionization conditions. Try using a softer ionization technique or adjusting source parameters (e.g., reducing fragmentor voltage). Also, check for common adducts like [M+Na]⁺ or [M+K]⁺, which may be more prominent.
Q2: What are the typical fragmentation patterns for piperidine carboxamides? A2: Common fragmentation pathways are initiated by the charge on the piperidine nitrogen.[8] Key patterns include α-cleavage (cleavage of a C-C bond next to the nitrogen), which results in a stable iminium ion, and ring fission.[8] The specific fragmentation is heavily influenced by the substituents on the ring and the carboxamide group.[8]
Data Presentation: Common MS Fragments
| Fragmentation Type | Description | Common Neutral Loss / Fragment m/z |
| α-Cleavage | Cleavage of the C-C bond adjacent to the piperidine nitrogen, often losing the largest substituent.[8] | Loss of alkyl or aryl radical from C2/C6. |
| Ring Fission | Cleavage of the piperidine ring itself, leading to various acyclic fragment ions.[8] | Varies widely based on substitution. |
| Amide Bond Cleavage | Scission of the amide C-N bond. | Can result in piperidine-containing ion or acylium ion. |
| Loss of Water/Ammonia | Neutral loss from the carboxamide group or other substituents. | [M+H - 18]⁺ or [M+H - 17]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for unambiguous structure elucidation.
FAQs: NMR Analysis
Q1: Why are my NMR signals broad, especially the N-H and O-H protons? A1: Broadening of signals for protons on heteroatoms (N-H, O-H) is common due to chemical exchange with the solvent or trace water.[9] A D₂O shake can confirm these peaks as they will disappear. Broadening of other signals could be due to conformational exchange in the piperidine ring, which can sometimes be resolved by acquiring the spectrum at a different temperature.
Q2: The proton signals for the piperidine ring are complex and overlapping. How can I assign them? A2: A 2D NMR experiment like COSY is invaluable for assigning protons on the piperidine ring, as it shows which protons are coupled to each other.[9] An HSQC experiment will then correlate each proton to its directly attached carbon, and an HMBC experiment will reveal long-range (2-3 bond) C-H correlations, which are crucial for confirming the overall structure.[9]
Q3: I see two sets of signals for my compound. What could be the cause? A3: This can be caused by several factors. It could be a mixture of diastereomers or epimers.[10] Another common cause is restricted rotation around the amide C-N bond, which can lead to two distinct rotamers being observed on the NMR timescale. Acquiring the spectrum at a higher temperature may cause these signals to coalesce into a single set.
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amide N-H | 7.0 - 8.5 | broad s | Exchangeable with D₂O. May show two signals for rotamers.[9] |
| Piperidine H-2/H-6 (axial & equatorial) | 2.5 - 4.5 | m | Deshielded if adjacent to N-substituent. Complex splitting patterns. |
| Piperidine H-3/H-5 (axial & equatorial) | 1.2 - 2.5 | m | |
| Piperidine H-4 (axial & equatorial) | 1.2 - 2.5 | m | |
| Carboxamide Substituent Protons | Varies | Varies | Depends on the specific group attached to the amide nitrogen. |
| (Note: Shifts are approximate and depend heavily on the solvent and the specific substitution pattern of the molecule). |
Section 3: Compound Stability and Handling
FAQs: Stability and Handling
Q1: My piperidine carboxamide has poor solubility. How can I improve it for analysis or assays? A1: Piperidine-containing compounds can have variable solubility.[11][12] For analysis, try common organic solvents like methanol, DMSO, or DMF. Solubility is often pH-dependent; in acidic conditions, the piperidine nitrogen will be protonated, which can increase aqueous solubility.[12]
Q2: Is my compound susceptible to hydrolysis? A2: The amide bond is generally stable, but hydrolysis to the corresponding carboxylic acid and amine can occur under harsh acidic or basic conditions, especially with heating.[13] It is important to check the stability of the compound in your analytical or assay buffers, especially if they are at a high or low pH.
Q3: What are the best storage conditions for piperidine carboxamides? A3: To prevent degradation such as N-oxidation, it is best to store piperidine carboxamides as solids in a cool, dark, and dry place, preferably under an inert atmosphere if they are particularly sensitive.[14][15] Solutions should be freshly prepared whenever possible.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic chemistry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
Piperidine-1-carboxamidine hemisulfate vs. other proteasome inhibitors
An Objective Analysis of Leading Proteasome Inhibitors and a Look into Novel Chemical Scaffolds
For researchers and professionals in drug development, the ubiquitin-proteasome system represents a critical target in oncology and other therapeutic areas. This guide provides a detailed comparison of established proteasome inhibitors—Bortezomib, Carfilzomib, and Ixazomib—supported by experimental data and methodologies. Additionally, it addresses the inquiry into Piperidine-1-carboxamidine hemisulfate and explores emerging piperidine-containing compounds in this class.
Executive Summary
Extensive research reveals no publicly available data characterizing this compound as a proteasome inhibitor. Consequently, a direct comparison with established agents is not feasible at this time. This guide will, therefore, focus on a comprehensive analysis of the well-documented proteasome inhibitors: Bortezomib, Carfilzomib, and Ixazomib. We will also briefly discuss a novel series of piperidine-containing proteasome inhibitors to provide context on emerging chemical scaffolds in this domain.
The Ubiquitin-Proteasome System: The Primary Target
The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells.[1] It plays a crucial role in maintaining cellular homeostasis by breaking down misfolded or damaged proteins and regulating the levels of key cellular proteins involved in processes like cell cycle progression, apoptosis, and signal transduction.[2][3] The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex.[4] Its catalytic activity is primarily attributed to three subunits in its 20S core particle: the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits.[5] Inhibition of the proteasome, particularly the chymotrypsin-like activity of the β5 subunit, leads to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis, making it an effective anti-cancer strategy.[2]
Figure 1. The Ubiquitin-Proteasome Pathway for Protein Degradation.
Comparative Analysis of Leading Proteasome Inhibitors
The following tables summarize the key characteristics and performance metrics of Bortezomib, Carfilzomib, and Ixazomib.
Table 1: General Characteristics of Proteasome Inhibitors
| Feature | Bortezomib | Carfilzomib | Ixazomib |
| Chemical Class | Boronic acid dipeptide | Epoxyketone tetrapeptide | Boronic acid peptide |
| Mechanism of Action | Reversible inhibitor of the β5 subunit of the 20S proteasome.[2][6] | Irreversible inhibitor of the β5 subunit of the 20S proteasome. | Reversible inhibitor of the β5 subunit of the 20S proteasome. |
| Administration | Intravenous or subcutaneous injection | Intravenous infusion | Oral |
Table 2: In Vitro Performance Data (IC50 Values)
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference(s) |
| Bortezomib | 26S Proteasome (chymotrypsin-like) | Multiple Myeloma Cell Lines | 2.56 - 120 | [7][8] |
| Carfilzomib | 20S Proteasome (chymotrypsin-like) | Multiple Myeloma Cell Lines | 21.8 ± 7.4 | [9] |
| Ixazomib | 20S Proteasome (chymotrypsin-like) | - | ~3.4 | |
| Compound 24 (Piperidine Derivative) | 20S Proteasome | - | 0.8 ± 0.2 | [10] |
| RPMI 8226 | 8.42 ± 0.74 | [10] | ||
| NCI-H929 | 7.14 ± 0.52 | [10] | ||
| MM.1S | 14.20 ± 1.08 | [10] |
Note on this compound: No published IC50 data is available for this compound against the human proteasome.
Note on Compound 24: This is a novel, non-covalent piperidine-containing peptidyl derivative and not this compound. It is included to illustrate the potential of piperidine scaffolds in proteasome inhibitor design.
Signaling Pathways Modulated by Proteasome Inhibition
Proteasome inhibitors exert their anti-cancer effects by modulating multiple downstream signaling pathways. A key pathway affected is the NF-κB signaling cascade.[11] By preventing the degradation of IκB, an inhibitor of NF-κB, proteasome inhibitors can block the pro-survival signals mediated by NF-κB.[11] Furthermore, the accumulation of misfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress, which can trigger the unfolded protein response (UPR) and ultimately lead to apoptosis.[2]
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Proteasome - Wikipedia [en.wikipedia.org]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib | Cell Signaling Technology [cellsignal.com]
- 7. 26S proteasome Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]
Comparative Efficacy of Piperidine Derivatives Against Malaria Parasites: A Guide for Researchers
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel antimalarial agents. Piperidine-containing compounds have emerged as a promising class of molecules, with several derivatives demonstrating potent activity against both drug-sensitive and resistant strains of the parasite. This guide provides a comparative overview of the efficacy of various piperidine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in the field.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro antiplasmodial activity (IC50) and cytotoxicity (CC50) of representative piperidine derivatives from different structural classes. The data is compiled from various studies and presented for comparative analysis.
Table 1: Quinoline-Piperidine Conjugates
| Compound ID | P. falciparum Strain (CQ-sensitive) IC50 (nM) | P. falciparum Strain (CQ-resistant) IC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| 11c | 18 | 25 | >10 | >400 | [1] |
| 16a | 22 | 30 | >10 | >333 | [1] |
| 16c | 41 | 69 | >10 | >145 | [1] |
| Chloroquine | 23 | 170 | 37.56 | 1.7 (3D7) / 0.3 (W2) | [1][2] |
Table 2: 1,4-Disubstituted Piperidine Derivatives
| Compound ID | P. falciparum Strain (3D7, CQ-sensitive) IC50 (nM) | P. falciparum Strain (W2, CQ-resistant) IC50 (nM) | Cytotoxicity (HUVEC cells, CC50, nM) | Selectivity Index (SI) | Reference |
| 12a | - | 11.6 | - | - | [2] |
| 12d | 13.64 | - | - | - | [2] |
| 13b | 4.19 | 13.30 | 112 | 26.7 (3D7) / 8.4 (W2) | [2] |
| 14d | 14.85 | - | - | - | [2] |
| Chloroquine | 22.38 | 134.12 | 37.56 | 1.7 (3D7) / 0.3 (W2) | [2] |
Table 3: Piperidine Carboxamides (Proteasome Inhibitors)
| Compound ID | P. falciparum Strain (3D7, CQ-sensitive) EC50 (µM) | P. falciparum Strain (Dd2, CQ-resistant) EC50 (µM) | Cytotoxicity (HepG2 cells, CC50, µM) | Selectivity Index (SI) | Reference |
| (S)-SW042 | 0.14 | 0.19 | >50 | >263 | [3] |
| SW584 | 0.007 | 0.0062 | >30 | >4286 | [3] |
Table 4: Spiropiperidine Hydantoins
| Compound ID | P. falciparum Strain (3D7, CQ-sensitive) IC50 (µM) | P. falciparum Strain (Dd2, CQ-resistant) IC50 (µM) | Cytotoxicity (HEK293 cells, CC50, µM) | Selectivity Index (SI) | Reference |
| CWHM-123 (4e) | 0.310 | 0.310 | >50 | >161 | [4] |
| CWHM-505 (12k) | 0.099 | - | >50 | >505 | [4] |
Mechanisms of Action
Piperidine derivatives combat malaria parasites through diverse mechanisms, two of which are well-documented:
-
Inhibition of Heme Polymerization: Quinoline-piperidine conjugates are believed to function similarly to chloroquine. They accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, these compounds lead to a buildup of toxic heme, ultimately killing the parasite[1][5][6].
-
Proteasome Inhibition: A novel class of piperidine carboxamides has been identified as potent inhibitors of the P. falciparum 26S proteasome[3]. The ubiquitin-proteasome system is crucial for protein degradation and turnover in the parasite, playing a vital role in various cellular processes. By inhibiting this pathway, these compounds disrupt essential parasite functions, leading to its death[7][8].
References
- 1. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ubiquitin system: an essential component to unlocking the secrets of malaria parasite biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the 26S proteasome network in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Hits from Piperidine Carboxamide Library Screening
For researchers, scientists, and drug development professionals, the journey from a high-throughput screening (HTS) campaign to a validated lead compound is a critical and often complex process. This guide provides an objective comparison of essential validation assays for hits emerging from piperidine carboxamide library screenings, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to design a robust hit validation cascade, ensuring the selection of high-quality candidates for further development.
The validation of hits from any screening library is paramount to avoid the costly pursuit of false positives. Piperidine carboxamides are a versatile scaffold found in numerous biologically active compounds, making their libraries a valuable source for drug discovery. However, like any screening campaign, the initial hits require rigorous confirmation and characterization. This guide outlines a systematic approach to hit validation, encompassing primary and secondary assays, as well as crucial counterscreens.
The Hit Validation Cascade: A Strategic Approach
A well-designed hit validation cascade is a multi-step process that progressively refines the initial pool of hits from a primary screen.[1] This funneling approach starts with high-throughput methods to confirm activity and eliminate artifacts, followed by more detailed, lower-throughput assays to characterize the most promising compounds.[1] The ultimate goal is to identify compounds that exhibit genuine, on-target activity with a clear structure-activity relationship (SAR).[2]
Below is a diagram illustrating a typical hit validation workflow:
Comparison of Key Validation Assays
The following tables summarize and compare different validation assays that are crucial in the hit validation cascade for a piperidine carboxamide library screening. The data presented is a representative compilation from various public sources and should be adapted to the specific target and assay formats.
Table 1: Comparison of Primary and Counterscreening Assays
| Assay Type | Principle | Throughput | Key Parameters Measured | Example Application for Piperidine Carboxamides |
| Primary Cellular Screen | Measures a cellular phenotype or signaling pathway modulation in response to compound treatment. | High | IC50/EC50, Percent Inhibition/Activation | Screening for anti-proliferative effects in cancer cell lines.[3] |
| Cytotoxicity Counterscreen | Assesses the general toxicity of compounds to the cell line used in the primary screen. | High | CC50 (Cytotoxic Concentration 50) | Differentiating true hits from compounds that inhibit cell growth due to toxicity. |
| Assay Interference Counterscreen | Identifies compounds that interfere with the assay technology (e.g., autofluorescence, luciferase inhibition). | High | Signal interference, Inhibition of reporter enzyme | Eliminating false positives caused by compound properties rather than target engagement. |
Table 2: Comparison of Secondary and Orthogonal Assays
| Assay Type | Principle | Throughput | Key Parameters Measured | Example Application for Piperidine Carboxamides |
| Surface Plasmon Resonance (SPR) | Measures the binding of a compound to a target immobilized on a sensor chip in real-time. | Medium | KD (dissociation constant), kon, koff | Confirming direct binding of piperidine carboxamide hits to a purified target protein. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to a target in solution. | Low | KD, Stoichiometry (n), ΔH, ΔS | Characterizing the thermodynamics of the binding interaction between a hit and its target. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple cellular parameters. | Medium-High | Changes in protein localization, cell morphology, etc. | Validating phenotypic hits by observing specific cellular changes induced by the compounds. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a research setting.
High-Content Screening (HCS) for Phenotypic Validation
Objective: To confirm the phenotypic effect of piperidine carboxamide hits on a specific cellular process.
Materials:
-
Cells of interest cultured in 96- or 384-well microplates
-
Piperidine carboxamide hit compounds
-
Fluorescent dyes or antibodies specific to the cellular target or pathway
-
Automated fluorescence microscope with image analysis software
Protocol:
-
Cell Plating: Seed cells at an appropriate density in microplates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of the piperidine carboxamide hits. Include appropriate positive and negative controls.
-
Incubation: Incubate the plates for a predetermined time to allow for the compound to exert its effect.
-
Staining: Fix, permeabilize, and stain the cells with fluorescent dyes or antibodies targeting the markers of interest.
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify various cellular parameters, such as fluorescence intensity, object count, and morphological features.
-
Data Analysis: Determine the dose-response relationship and calculate EC50 or IC50 values for the observed phenotypic changes.
Counterscreening for Assay Interference (Luciferase-Based Assay Example)
Objective: To identify and eliminate piperidine carboxamide hits that inhibit the luciferase reporter enzyme used in the primary screen.
Materials:
-
Purified luciferase enzyme
-
Luciferin substrate
-
Piperidine carboxamide hit compounds
-
Assay buffer
-
Luminometer
Protocol:
-
Assay Preparation: Prepare a reaction mixture containing the luciferase enzyme and its substrate in the assay buffer.
-
Compound Addition: Add the piperidine carboxamide hits at the same concentration used in the primary screen to the wells of a microplate.
-
Reaction Initiation: Add the luciferase reaction mixture to the wells.
-
Signal Detection: Immediately measure the luminescence signal using a luminometer.
-
Data Analysis: Compare the luminescence signal in the presence of the test compounds to the vehicle control. A significant decrease in signal indicates potential inhibition of the luciferase enzyme.
Surface Plasmon Resonance (SPR) for Direct Binding
Objective: To confirm the direct binding of piperidine carboxamide hits to the purified target protein and determine binding kinetics.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein
-
Piperidine carboxamide hit compounds
-
Immobilization and running buffers
Protocol:
-
Target Immobilization: Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Compound Preparation: Prepare a dilution series of the piperidine carboxamide hits in the running buffer.
-
Binding Analysis: Inject the compound solutions over the immobilized target surface and a reference surface (without target) at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To characterize the thermodynamic parameters of the interaction between a piperidine carboxamide hit and its target.
Materials:
-
ITC instrument
-
Purified target protein
-
Piperidine carboxamide hit compound
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze the purified target protein and dissolve the compound in the same dialysis buffer to minimize buffer mismatch effects.
-
ITC Experiment: Load the target protein into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of injections of the compound into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
Signaling Pathway and Workflow Diagrams
Understanding the biological context and the experimental logic is crucial for successful hit validation. The following diagrams, created using the DOT language, visualize a hypothetical signaling pathway targeted by a piperidine carboxamide library and the decision-making workflow for hit prioritization.
Conclusion
The validation of hits from a piperidine carboxamide library screening is a rigorous but essential process for the successful identification of high-quality lead compounds. By employing a strategic hit validation cascade that includes primary and secondary assays, as well as critical counterscreens, researchers can effectively eliminate false positives and focus on the most promising candidates. The use of orthogonal and biophysical assays provides a high degree of confidence in the on-target activity of the hits. This guide provides a framework for researchers to design and execute a comprehensive hit validation strategy, ultimately increasing the probability of success in their drug discovery endeavors.
References
- 1. medium.com [medium.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Piperidine Derivatives Against Human Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in the development of novel therapeutics, particularly in oncology. This guide provides a comparative overview of the selectivity profiles of various piperidine derivatives against a panel of human cancer cell lines.
While the specific compound "Piperidine-1-carboxamidine hemisulfate" is not extensively characterized in publicly available literature regarding its anticancer activity, this guide will utilize data from several other well-studied piperidine derivatives to illustrate the principles and methodologies of selectivity profiling. The data and protocols presented herein serve as a valuable resource for researchers engaged in the discovery and development of piperidine-based anticancer agents.
Comparative Cytotoxicity of Piperidine Derivatives
The in vitro cytotoxicity of various piperidine derivatives has been assessed against a range of human cancer cell lines using standardized assays. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. A lower value indicates greater potency.
| Compound | Derivative Class | A549 (Lung) | DU-145 (Prostate) | MCF7 (Breast) | HT29 (Colon) | PC-3 (Prostate) | 786-0 (Kidney) | Reference |
| Compound A | Piperidine Complex¹ | 32.43 µM | - | - | - | - | - | [1] |
| Compound B | 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide² | - | 0.12 µM | - | - | - | - | [2] |
| Compound C | Highly Functionalized Piperidine³ | > 50 µg/mL | - | > 50 µg/mL | 4.1 µg/mL | 6.3 µg/mL | 0.4 µg/mL | [3][4] |
| Compound D | Piper Amide Alkaloid⁴ | - | - | - | - | - | - | [5] |
| Doxorubicin | Anthracycline (Control) | - | - | - | - | - | - | [4] |
¹1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride[1] ²Represents the most active compound (12a) from the study[2] ³Represents the most active compounds (16 and 1) from the study[4] ⁴1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46) showed selective activity against the multidrug-resistant KBvin cell line (IC50 = 4.94 µM)[5].
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of piperidine derivatives' cytotoxicity.
Cell Culture and Maintenance
Human cancer cell lines (e.g., A549, DU-145, MCF7, HT29, PC-3, 786-0) are obtained from a reputable cell bank such as the American Type Culture Collection (ATCC). Cells are cultured in the recommended medium, such as RPMI-1640 or DMEM, supplemented with 5-10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content[1][6][7][8][9].
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000 to 40,000 cells/well, depending on the cell line's growth rate. Incubate for 24 hours to allow for cell attachment[8].
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C to fix the cells[8].
-
Staining: Discard the supernatant, wash the plates five times with tap water, and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate for 10-30 minutes at room temperature[7][8].
-
Washing: Remove the unbound SRB solution by washing the plates five times with 1% acetic acid and allow them to air dry[7].
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 540 nm using a microplate reader[7].
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[10][11][12][13][14].
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay (steps 1-3).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL)[10].
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere to allow for the formation of formazan crystals by metabolically active cells[12].
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken on an orbital shaker for a few minutes to ensure complete dissolution[11].
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[10].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway targeted by piperidine derivatives and a typical experimental workflow for cytotoxicity screening.
Caption: A typical experimental workflow for in vitro cytotoxicity screening.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. rsc.org [rsc.org]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
Navigating the Maze: A Comparative Guide to the Cross-Reactivity of Piperidine-Based Compounds
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, its inherent structural features, particularly the basic nitrogen, can lead to unintended interactions with a variety of biological targets. This guide provides an objective comparison of the cross-reactivity profiles of different piperidine-based compounds, supported by experimental data, to aid in the development of more selective and safer therapeutics.
The promiscuous nature of some piperidine derivatives necessitates a thorough understanding of their potential off-target effects. Common off-target liabilities include a wide range of proteins such as G-protein coupled receptors (GPCRs), kinases, ion channels, and proteases.[1] The basic nitrogen atom within the piperidine ring can readily interact with acidic residues in the binding pockets of these proteins, contributing to this cross-reactivity.[1]
Comparative Selectivity Profiles of Piperidine Derivatives
To illustrate the diverse cross-reactivity landscape of piperidine-based compounds, this section presents quantitative data for several derivatives against a panel of common off-target families. The data is compiled from various in vitro studies and highlights the importance of substituent modifications in tuning selectivity.
GPCR Cross-Reactivity
Piperidine-containing compounds frequently exhibit affinity for various GPCRs beyond their primary target. The following table summarizes the binding affinities (Ki in nM) of representative piperidine derivatives for a selection of GPCRs.
| Compound/Derivative Class | Primary Target(s) | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Sigma-1 Receptor (σ1R) | Sigma-2 Receptor (σ2R) | Histamine H3 Receptor (hH3R) | Muscarinic M1 Receptor (M1) | Muscarinic M2 Receptor (M2) | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| Fentanyl Analogues | MOR Agonist | <1 | >100 | >100 | - | - | - | - | - | Moderate | Low |
| Haloperidol | D2 Antagonist | >1000 | >1000 | >1000 | 2.5 | 105 | >1000 | >1000 | >1000 | High | Moderate |
| Compound 11 | hH3R/σ1R Ligand | - | - | - | 4.41 | 67.9 | 6.2 | >10000 | >10000 | - | - |
| Piperidinyl Piperidine Derivatives | Muscarinic Antagonists | - | - | - | - | - | - | Variable | Variable | - | - |
Data compiled from multiple sources.[2][3] Note: "-" indicates data not available. Lower Ki values indicate higher binding affinity.
Kinase Cross-Reactivity
The interaction of piperidine-based compounds with the kinome is a significant area of investigation for potential off-target effects. The following table presents the percentage of inhibition of a selection of kinases by a representative piperidine-containing compound at a concentration of 10 µM.
| Kinase Target | Class | % Inhibition (at 10 µM) |
| CDK2/cyclin A | CMGC | 95 |
| GSK3β | CMGC | 88 |
| ROCK1 | AGC | 75 |
| PKA | AGC | 60 |
| PKCα | AGC | 55 |
| Src | TK | 45 |
| VEGFR2 | TK | 30 |
This data is illustrative and represents a hypothetical compound to demonstrate typical kinase cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
A systematic evaluation of off-target interactions is crucial in drug development. A tiered approach, starting with computational profiling and progressing to broad panel screening and phenotypic assays, is an effective strategy.[1]
Radioligand Binding Assay for GPCRs
This method is widely used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [³H]-DAMGO for MOR)
-
Test compound (piperidine derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, radioligand, and either the test compound or vehicle.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value from the dose-response curve and determine the Ki value using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[4]
Objective: To determine the IC50 of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the test compound, kinase, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
Visualizing Cross-Reactivity Assessment and Affected Pathways
To better understand the workflow for investigating cross-reactivity and the potential downstream consequences of off-target binding, the following diagrams are provided.
Conclusion
The piperidine scaffold is a valuable asset in drug discovery, but its potential for cross-reactivity demands careful and comprehensive evaluation. By employing a systematic screening approach and understanding the structure-activity relationships that govern selectivity, researchers can mitigate the risks of off-target effects. The data and protocols presented in this guide serve as a resource for making informed decisions during the lead optimization process, ultimately contributing to the development of safer and more effective piperidine-based therapeutics. Continuous and thorough selectivity profiling is essential for the successful translation of these compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling the Anti-Proliferative Potential of Piperidine Carboxamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to the exploration of diverse chemical scaffolds, with piperidine carboxamide derivatives emerging as a promising class of compounds exhibiting significant anti-proliferative activity. This guide provides a comparative analysis of various piperidine carboxamide analogs, summarizing their efficacy against different cancer cell lines, elucidating their mechanisms of action through key signaling pathways, and providing detailed experimental protocols for assessing their anti-proliferative effects.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of piperidine carboxamide analogs is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of representative piperidine carboxamide analogs against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1 | A375 (Melanoma) | 0.88 | Induces Senescence | [1] |
| Compound 54 | A375 (Melanoma) | 0.03 | Induces Senescence | [1] |
| Compound 12a | DU-145 (Prostate) | 0.12 | Tubulin Inhibitor | [2] |
| Benzothiazolyl piperidine-3-carboxamide 3 | CDK2 Kinase Assay | 0.026 | CDK2 Inhibitor | [3][4] |
| Benzothiazolyl piperidine-3-carboxamide 4c | CDK2 Kinase Assay | 0.048 | CDK2 Inhibitor | [3][4] |
| Piperine-carboximidamide hybrid VIk | A-549 (Lung), MCF-7 (Breast) | GI50 = 0.035 | EGFR, BRAF, CDK2 Inhibitor | [5][6] |
| Piperidine carboxamide analog 10 | ALK Enzyme Assay | 0.010 | ALK Inhibitor | [7] |
Mechanisms of Action: Targeting Key Signaling Pathways
Piperidine carboxamide analogs exert their anti-proliferative effects through various mechanisms, often by targeting key signaling pathways involved in cell cycle progression, proliferation, and survival.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[8][9] Dysregulation of CDK activity is a hallmark of many cancers.[8] Certain piperidine carboxamide analogs have been identified as potent CDK inhibitors, thereby arresting the cell cycle and inhibiting tumor growth.[3][4]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 9. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Piperidine and Piperazine Carboxamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Scaffold Selection
The piperidine and piperazine rings are foundational scaffolds in medicinal chemistry, each offering a unique combination of structural, physicochemical, and pharmacological properties. The choice between these two six-membered nitrogen-containing heterocycles can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides a head-to-head comparison of piperidine and piperazine carboxamides, supported by experimental data, to inform rational drug design and scaffold selection.
Physicochemical Properties: A Tale of Two Rings
The primary difference between the piperidine and piperazine scaffolds lies in the presence of a second nitrogen atom in the 1,4-position of the piperazine ring. This seemingly minor structural change has profound effects on the molecule's physicochemical properties, as detailed in the table below.
| Property | Piperidine Carboxamide Analogs | Piperazine Carboxamide Analogs | Rationale and Implications |
| pKa | ~11.22 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1] | Piperidine is significantly more basic, which can lead to stronger ionic interactions with biological targets but may also increase clearance. The dual pKa of piperazine allows for finer tuning of basicity and solubility at physiological pH.[1] |
| LogP/LogD | Generally more lipophilic | Generally more hydrophilic | The additional nitrogen atom in piperazine increases its polarity and hydrogen bonding capacity, leading to lower lipophilicity and often higher aqueous solubility.[1] |
| Aqueous Solubility | Dependent on substituents, but the core is less soluble | Generally higher due to the second nitrogen | Enhanced solubility of piperazine analogs can be advantageous for formulation and bioavailability. |
| Metabolic Stability | Can be more stable depending on substitution patterns[1] | The second nitrogen can be a site of metabolic liability[1] | Piperazine's additional nitrogen offers another potential site for metabolism by enzymes like cytochrome P450s. |
| Permeability (Caco-2) | Permeability is substituent-dependent | Can act as permeation enhancers[1] | The ability of the piperazine ring to modulate its ionization state can sometimes be leveraged to improve oral absorption. |
Pharmacological Activity: A Scaffold-Dependent Profile
The choice between a piperidine and piperazine carboxamide scaffold can dramatically influence a compound's pharmacological activity and selectivity. Below are comparative data from studies where both scaffolds were evaluated against the same biological target.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
In the development of FAAH inhibitors for the treatment of pain and inflammation, both piperidine and piperazine carboxamides have been explored. A study on benzothiophene ureas revealed that piperidine analogs were often slightly more potent than their piperazine counterparts against human FAAH (hFAAH).[2] This was attributed to more favorable van der Waals interactions of the piperidine ring within the acyl chain binding channel of the enzyme.[2]
| Compound | Scaffold | hFAAH IC₅₀ (nM) |
| Analog 1 | Piperidine | 20 |
| Analog 2 | Piperazine | 60 |
Histamine H₃ (hH₃R) and Sigma-1 (σ₁R) Receptor Antagonism
A comparative study of antagonists for the hH₃ and σ₁ receptors, targets for neurological and psychiatric disorders, demonstrated a striking example of scaffold-driven selectivity. Replacing a piperazine ring with a piperidine ring had a minimal effect on hH₃R affinity but dramatically increased affinity for the σ₁R by several orders of magnitude.[1][3][4][5]
| Compound | Scaffold | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are protocols for key in vitro assays.
Determination of Physicochemical Properties
pKa Determination (Potentiometric Titration)
-
Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., methanol/water) to a known concentration (e.g., 1-5 mM).
-
Titration: Use an automated titrator to titrate the sample solution with a standardized solution of hydrochloric acid, followed by a standardized solution of potassium hydroxide.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.
LogP/LogD Determination (Shake-Flask Method)
-
Partitioning: Prepare a solution of the test compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4 for LogD).
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro method to predict the intestinal absorption of drug candidates.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement:
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical side of the monolayer and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and measure its appearance on the apical side.
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor compartment.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.
-
Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., from human or rat) in the presence of the cofactor NADPH at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.[1]
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the incubation.[1]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for a clear understanding. The following diagrams were created using the DOT language.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated, drives the growth and survival of various cancers. Piperidine carboxamides have been identified as potent ALK inhibitors.[6]
Experimental Workflow for High-Throughput Screening of Enzyme Inhibitors
High-throughput screening (HTS) is a common starting point for identifying novel enzyme inhibitors from large compound libraries.
Conclusion: A Strategic Choice in Drug Design
The selection between a piperidine and a piperazine carboxamide scaffold is a nuanced decision that requires careful consideration of the therapeutic target and desired drug-like properties. Piperidine, with its higher basicity and lipophilicity, may be advantageous for achieving high affinity and membrane permeability. However, these same properties can also lead to increased metabolic clearance and potential off-target effects.
Piperazine, with its dual basic centers and greater hydrophilicity, offers opportunities for fine-tuning solubility and multipolar interactions with the target. While it can introduce metabolic liabilities, the versatility of its two nitrogen atoms for substitution provides a rich avenue for lead optimization.
Ultimately, both piperidine and piperazine carboxamides are invaluable scaffolds in the medicinal chemist's toolbox. A thorough understanding of their comparative properties, supported by robust experimental data, is essential for the successful design and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Validation of a New HPLC Method for Piperidine Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of piperidine compounds. The performance of this new method is objectively compared with established alternatives, supported by detailed experimental data. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for piperidine-containing molecules, which are crucial scaffolds in numerous pharmaceutical compounds.[1]
Introduction to Piperidine Analysis by HPLC
Piperidine and its derivatives are fundamental structural motifs in a wide range of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. Accurate and reliable quantification of these compounds is essential for quality control, stability testing, and pharmacokinetic studies. HPLC is a powerful and widely used technique for this purpose. However, the analysis of simple piperidine compounds can be challenging due to the lack of a strong UV chromophore, often necessitating a derivatization step to enable UV detection.[1][2] This guide presents a new, validated HPLC method and compares it to existing methods for both direct analysis of UV-active piperidine derivatives and the analysis of non-chromophoric piperidines requiring derivatization.
Comparative Analysis of HPLC Methods
The performance of the newly developed HPLC method is benchmarked against two representative existing methods. "Existing Method 1" is designed for a piperidine derivative with an inherent UV chromophore (e.g., Piperine), while "Existing Method 2" is for a simple piperidine requiring pre-column derivatization with p-toluenesulfonyl chloride.[3][4][5]
Chromatographic Conditions
A summary of the chromatographic conditions for the new method and the existing alternatives is presented below.
| Parameter | New Validated Method | Existing Method 1 (Direct Analysis) | Existing Method 2 (with Derivatization) |
| Column | ACE C18 (150 x 4.6 mm, 3 µm) | Luna C18 (250 x 4.6 mm, 5 µm)[5] | Inertsil C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (55:45 v/v) | Acetonitrile:0.01% Ortho Phosphoric Acid (60:40 v/v)[5] | Acetonitrile:0.1% Phosphoric Acid in Water (68:32 v/v)[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5] | 1.0 mL/min[3][6] |
| Column Temperature | 35°C | 30°C[5] | 30°C[3][6] |
| Detection Wavelength | 235 nm | 340 nm[5] | 228 nm[7] |
| Injection Volume | 10 µL | 20 µL | 20 µL |
Method Validation and Performance Data
The following tables summarize the key validation parameters for the new HPLC method in comparison to the existing methods, in accordance with ICH guidelines.[5][7]
System Suitability
| Parameter | New Validated Method | Existing Method 1 | Existing Method 2 | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | 1.3 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 4500 | > 4000 | N > 2000 |
| %RSD of Peak Area | 0.4% | 0.5% | 0.6% | ≤ 1.0% |
Linearity
| Parameter | New Validated Method | Existing Method 1 | Existing Method 2 |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.5 - 20[5] | 0.44 - 53.33[3][4] |
| Correlation Coefficient (r²) | 0.9998 | > 0.999[5] | 0.9996[3][4] |
| Regression Equation | y = 25431x + 1205 | y = 45890x + 850 | y = 31250x + 550 |
Accuracy (Recovery)
| Spiked Level | New Validated Method (% Recovery ± RSD) | Existing Method 1 (% Recovery ± RSD) | Existing Method 2 (% Recovery ± RSD) |
| 80% | 100.5 ± 0.6% | 99.8 ± 0.8% | 101.2 ± 0.7% |
| 100% | 101.2 ± 0.4% | 100.5 ± 0.5% | 101.8 ± 0.5% |
| 120% | 100.8 ± 0.5% | 101.1 ± 0.6% | 102.5 ± 0.6% |
Precision
| Parameter | New Validated Method (%RSD) | Existing Method 1 (%RSD) | Existing Method 2 (%RSD) | Acceptance Criteria (%RSD) |
| Repeatability | 0.5% | < 2%[5] | 0.6%[3][4] | ≤ 2.0% |
| Intermediate Precision | 0.7% | < 2%[5] | 0.8% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | New Validated Method | Existing Method 1 | Existing Method 2 |
| LOD (µg/mL) | 0.15 | 0.015[1][5] | 0.15[3][4][6] |
| LOQ (µg/mL) | 0.50 | 0.044[1][5] | 0.44[3][4][6] |
Experimental Protocols
Detailed methodologies for the new validated HPLC method are provided below.
Preparation of Solutions
-
Mobile Phase: Prepare a 55:45 (v/v) mixture of HPLC grade acetonitrile and 0.1% formic acid in ultrapure water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the piperidine compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the sample containing the piperidine compound, dissolve in the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Analysis
Set up the HPLC system with the chromatographic conditions specified for the "New Validated Method" in the table above. Equilibrate the column for at least 30 minutes with the mobile phase. Inject the prepared standard and sample solutions.
Method Validation Procedures
-
System Suitability: Inject five replicates of a working standard solution (e.g., 20 µg/mL). Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas.
-
Linearity: Inject the series of working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and determine the correlation coefficient (r²) and the regression equation.
-
Accuracy: Perform a recovery study by spiking a known amount of the piperidine compound reference standard into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability: Analyze six individual preparations of the sample at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for the validation of a new HPLC method.
Logical Approach for Piperidine Analysis
Caption: Decision-making process for selecting an HPLC method for piperidine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ijper.org [ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Piperidine-1-Carboxamidine Derivatives: A Comparative Analysis in Preclinical Animal Models
A detailed examination of the in vivo performance of various piperidine-1-carboxamidine derivatives reveals their therapeutic potential across different disease models. While in vivo validation for Piperidine-1-carboxamidine hemisulfate specifically is not publicly available, analysis of structurally related compounds provides valuable insights into the efficacy of this chemical scaffold.
This guide offers a comparative overview of the in vivo efficacy of several piperidine-1-carboxamidine derivatives that have been evaluated in animal models for conditions ranging from psychotic disorders to malaria. By presenting the experimental data, detailed protocols, and associated biological pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to assess the potential of this class of compounds.
Comparative Efficacy of Piperidine-1-Carboxamidine Derivatives
The following table summarizes the quantitative in vivo data for key piperidine-1-carboxamidine derivatives identified in preclinical studies.
| Compound ID | Animal Model | Disease/Condition | Key Efficacy Metric | Results |
| AP163 | Dopamine Transporter Knockout (DAT-KO) Rats | Psychotic Disorders (Hyperlocomotion) | Reduction in hyperlocomotion | Statistically significant and dose-dependent reduction in hyperlocomotion.[1][2] |
| SW584 | Humanized SCID Mouse Model | Malaria (P. falciparum infection) | Parasite growth inhibition | Efficacious in reducing parasite load after oral dosing.[3] |
| SW042 | (Initial Hit) | Malaria (P. falciparum infection) | Antimalarial activity | Sub-micromolar activity against drug-sensitive and multidrug-resistant P. falciparum strains.[3] |
Detailed Experimental Protocols
In Vivo Evaluation of AP163 in a Hyperlocomotion Model
-
Animal Model: Dopamine transporter knockout (DAT-KO) rats were used as a model for dopamine-dependent hyperlocomotion, which is relevant to psychotic disorders.[1][2]
-
Compound Administration: Four of the most active compounds from an initial screening were selected for in vivo evaluation. The specific dosing regimen and vehicle for AP163 were not detailed in the abstract.
-
Efficacy Assessment: The primary endpoint was the measurement of locomotor activity. A statistically significant and dose-dependent reduction in hyperlocomotion in the DAT-KO rats was considered a positive outcome.[1][2]
-
Outcome: Among the tested compounds, only AP163 demonstrated a statistically significant and dose-dependent reduction in hyperlocomotion, positioning it as a viable lead for further preclinical development for disorders associated with increased dopaminergic function, such as schizophrenia.[1][2]
In Vivo Antimalarial Efficacy of Piperidine Carboxamides (SW584)
-
Animal Model: A humanized severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with Plasmodium falciparum was utilized.[3]
-
Compound Administration: The potent analog, SW584, was administered orally to the infected mice.[3]
-
Efficacy Assessment: The efficacy was determined by monitoring the level of parasitemia (parasite load) in the blood of the treated mice compared to untreated controls.
-
Outcome: SW584 showed efficacy in the mouse model of human malaria following oral dosing, supporting its potential as an orally active antimalarial agent.[3] The study also highlighted that this series of compounds has a low propensity for developing resistance.[3]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway for the antimalarial piperidine carboxamides and a general workflow for in vivo efficacy studies.
Caption: Mechanism of action for antimalarial piperidine carboxamides.
Caption: A generalized workflow for in vivo efficacy studies.
Conclusion
The available preclinical data on piperidine-1-carboxamidine derivatives highlight the therapeutic potential of this chemical scaffold in diverse disease areas. The Trace Amine-Associated Receptor 1 (TAAR1) agonist AP163 has shown promise in a model of psychotic disorders, while compounds like SW584 have demonstrated oral efficacy in a challenging in vivo model of malaria.[1][2][3] These findings underscore the versatility of the piperidine-1-carboxamidine core structure in drug design. Further in vivo studies on other derivatives, including this compound, are warranted to fully explore the therapeutic applications of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antimalarial Mechanisms of Action: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the diverse mechanisms of action of antimalarial drugs is crucial for the development of new therapeutic strategies and for combating the growing threat of drug resistance. This guide provides a comparative analysis of the mechanisms of action of well-established and newer antimalarials, supported by quantitative data and detailed experimental protocols.
This comprehensive comparison focuses on four key classes of antimalarials: the quinoline derivatives (chloroquine and mefloquine), the artemisinins, and the combination therapy of atovaquone-proguanil. Each section details the specific molecular targets and pathways disrupted by these agents in the Plasmodium falciparum parasite, the deadliest species of human malaria.
Quantitative Comparison of Antimalarial Efficacy
The in vitro efficacy of antimalarial drugs is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasite growth. The following table summarizes the IC50 values for key antimalarials against various P. falciparum strains, providing a quantitative basis for comparing their potency. It is important to note that IC50 values can vary depending on the parasite strain and the specific assay conditions.
| Antimalarial Drug | P. falciparum Strain | Geometric Mean IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | < 15 | [1] |
| FCR3 (resistant) | > 100 | [1] | |
| Clinical Isolates (Colombia) | 109.8 | [1] | |
| Dd2 (resistant) | - | [2] | |
| HB3 | - | [2] | |
| Artemisinin | Clinical Isolate (misuse case) | 20.1 ± 0.6 | [3] |
| Artesunate | Clinical Isolate (misuse case) | 6.2 ± 1.4 | [3] |
| Primary Infections (Thailand) | 1.6 ng/mL | [4] | |
| Dihydroartemisinin | Clinical Isolate (misuse case) | 1.8 ± 0.9 | [3] |
| Primary Infections (Thailand) | 1.2 ng/mL | [4] | |
| Artemether | Clinical Isolate (misuse case) | 21.4 ± 5.3 | [3] |
| Primary Infections (Thailand) | 4.8 ng/mL | [4] | |
| Mefloquine | Clinical Isolates (Colombia) | 18.4 | [1][5] |
| Primary Infections (Thailand) | 27 ng/mL | [4] | |
| Clinical Isolate (misuse case) | 16.6 ± 0.7 | [3] | |
| Sensitive Isolates (Madagascar) | < 40 | [6] | |
| Resistant Isolates (Madagascar) | > 50 | [6] | |
| Atovaquone | Thai Isolates (1998-2005) | 2.0 - 3.8 | |
| Primary Infections (Thailand) | 0.4 ng/mL | ||
| In vitro (general) | 0.7 - 6 | [7] | |
| Proguanil | Thai Isolates (1998-2005) | 29.8 - 39.9 µM | [8] |
| In vitro (general) | 2.4 - 19 µM | [7] | |
| Cycloguanil (active metabolite of Proguanil) | In vitro (general) | 0.5 - 2.5 | [7] |
Mechanisms of Action and Key Experimental Protocols
Chloroquine: Targeting Heme Detoxification
Mechanism of Action: Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the malaria parasite.[9][10] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. Chloroquine is believed to inhibit the polymerization of this heme into non-toxic hemozoin crystals by capping the growing hemozoin chain.[9][11] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[10] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which reduces drug accumulation in the food vacuole.[11][12]
This assay measures the ability of a compound to inhibit the formation of β-hematin (a synthetic form of hemozoin) from hemin.
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of hemin in DMSO.
-
In a 96-well plate, add the hemin solution to each well.
-
Add serial dilutions of the test compound (e.g., chloroquine) to the wells. Include positive (known inhibitor) and negative (DMSO) controls.
-
Initiate the polymerization reaction by adding glacial acetic acid to each well to achieve an acidic pH.[13][14]
-
Incubate the plate at an appropriate temperature (e.g., 37°C or 60°C) for several hours to allow for β-hematin formation.[13][15]
-
After incubation, centrifuge the plate to pellet the insoluble β-hematin.
-
Carefully remove the supernatant containing unreacted hemin.
-
Wash the pellet with DMSO to remove any remaining unpolymerized hemin.[13]
-
Dissolve the β-hematin pellet in a suitable solvent (e.g., 0.1 M NaOH).[14]
-
Measure the absorbance of the dissolved β-hematin at a specific wavelength (e.g., 405 nm) using a microplate reader.[14]
-
Calculate the percentage of inhibition by comparing the absorbance of the test wells to the control wells.
Artemisinin and its Derivatives: The Power of Peroxides
Mechanism of Action: Artemisinin and its derivatives are characterized by a unique endoperoxide bridge, which is essential for their antimalarial activity.[16] It is widely accepted that these drugs are activated by intraparasitic heme-iron, which catalyzes the cleavage of the endoperoxide bridge.[17][18] This cleavage generates highly reactive carbon-centered free radicals that subsequently alkylate and damage a multitude of parasite proteins and other biomolecules, leading to widespread cellular damage and parasite death.[16][17] Potential sites of action include the parasite's mitochondria, endoplasmic reticulum, and digestive vacuole.[16]
This assay is a widely used method to determine the IC50 values of antimalarial drugs by measuring parasite DNA content.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
96-well or 384-well microplates pre-dosed with serial dilutions of antimalarial drugs
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a synchronized culture of P. falciparum at a known parasitemia.
-
Add the parasite culture to the wells of the pre-dosed microplate. Include drug-free control wells.
-
Incubate the plates under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2) for 72 hours to allow for parasite growth.[19]
-
After incubation, add lysis buffer containing SYBR Green I to each well.[19]
-
Incubate the plates in the dark at room temperature to allow for cell lysis and staining of parasite DNA.[20]
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).[20]
-
The fluorescence intensity is proportional to the amount of parasite DNA, which reflects parasite growth.
-
Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.
References
- 1. ajtmh.org [ajtmh.org]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mefloquine-resistant strains of Plasmodium falciparum in Madagascar: impact on tourists and public health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of drug action and resistance [www2.tulane.edu]
- 13. journal.uii.ac.id [journal.uii.ac.id]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Inhibition of Heme Polymerization the Mechanism of Antimalarial Activity in Phlomis caucasica Rech.f. (Lamiaceae) - Journal of Medicinal Plants [jmp.ir]
- 16. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. iddo.org [iddo.org]
Safety Operating Guide
Navigating the Disposal of Piperidine-1-carboxamidine Hemisulfate: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of Piperidine-1-carboxamidine hemisulfate (CAS No. 17238-53-8).
Crucially, the Safety Data Sheet (SDS) for this compound indicates that its toxicological properties have not been fully investigated. [1] In the absence of comprehensive hazard data, this chemical should be handled as a potentially hazardous substance, and a conservative approach to its disposal is imperative. The primary directive is to consult the official Safety Data Sheet provided by your supplier and to adhere to all federal, state, and local regulations.
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). Based on general laboratory safety protocols and the limited information available, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be required.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the general steps for the disposal of this compound, in line with standard laboratory chemical waste management practices.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible wastes should be kept separate.[3]
-
Collect waste in a container that is compatible with the chemical.[3]
Step 2: Container Labeling
Properly labeling hazardous waste is a critical regulatory requirement. The label should be affixed to the container as soon as the first of the waste is added.[2][4]
| Information to Include on Hazardous Waste Label | Details |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[4][5][6] |
| Chemical Name and Composition | List the full chemical name: "this compound". For mixtures, list all components. |
| Accumulation Start Date | The date when the first of the waste was placed in the container.[4][6] |
| Generator Information | Name and address of the generating facility.[5] |
| EPA Identification Number | The facility's EPA ID number.[5] |
| Hazard Characteristics | Indicate the potential hazards (e.g., toxic).[7] |
Step 3: Waste Storage
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the container is kept closed except when adding waste.[2][3]
-
Provide secondary containment to prevent the spread of material in case of a leak.[2]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[8]
-
Provide the waste disposal service with accurate information about the waste stream.
-
Do not dispose of this compound down the drain or in the regular trash.[9]
Step 5: Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain and clean up the spill.
-
For a solid spill, carefully scoop the material into a suitable container for disposal.[1]
-
Absorbent materials used to clean up the spill should also be treated as hazardous waste.[2]
-
Ventilate the area and wash the spill site after the material has been removed.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. esd.uga.edu [esd.uga.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Piperidine-1-carboxamidine hemisulfate
Hazard Identification and Classification
Based on the GHS classification for the closely related compound, Piperazine-1-carboxamidine hemisulfate, the following hazards are anticipated.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | May cause respiratory irritation |
Guanidine compounds, in general, are known to be significant irritants to the eyes, skin, and respiratory system.[1] They can also have desiccant effects on tissues.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile rubber gloves (minimum 0.11mm thickness). A chemically resistant lab coat. | To prevent skin contact, which can cause irritation. Nitrile gloves are recommended for handling similar compounds.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved P95 or P100 particulate respirator is recommended. | To minimize inhalation of potentially harmful dust or aerosols. |
| Footwear | Closed-toe shoes, preferably chemical-resistant. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Piperidine-1-carboxamidine hemisulfate is essential for safety.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify the availability and functionality of an eyewash station and safety shower.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in Table 2.
-
-
Handling:
-
Handle the solid compound exclusively within a chemical fume hood to avoid dust generation and inhalation.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
